E3 ligase Ligand 13
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H34N2O6 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m0/s1 |
InChI Key |
DYKHBFJZCIEBJE-UPRLRBBYSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of the von Hippel-Lindau (VHL) E3 Ligase Ligand: VH032
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the foundational von Hippel-Lindau (VHL) E3 ligase ligand, VH032. Given that "E3 ligase Ligand 13" is not a recognized public designation, this guide focuses on VH032 as a canonical and extensively documented example crucial to the field of Targeted Protein Degradation (TPD). VH032 is a potent and selective ligand widely used as a key building block in the creation of Proteolysis-Targeting Chimeras (PROTACs).[1][2]
The von Hippel-Lindau E3 Ligase Pathway
The VHL tumor suppressor protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, often referred to as CRL2VHL or VCB (VHL, Elongin C, Elongin B).[3][4] This complex is a master regulator of the cellular response to oxygen levels.
Under normal oxygen conditions (normoxia), the alpha subunits of Hypoxia-Inducible Factors (HIF-α) are hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs).[5] This post-translational modification creates a recognition site for VHL, leading to the polyubiquitination of HIF-α and its subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), PHDs are inactive, HIF-α is not hydroxylated, and it evades VHL-mediated degradation. Stabilized HIF-α then translocates to the nucleus, promoting the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.
Small molecule ligands like VH032 were designed to mimic the hydroxylated HIF-α peptide, enabling them to bind to the same recognition pocket on VHL. This competitive binding can disrupt the native VHL:HIF-α interaction, leading to the stabilization of HIF-α. More significantly in the context of drug discovery, these ligands serve as "hooks" to recruit the VHL E3 ligase machinery to a specific protein of interest for degradation via the construction of PROTACs.
Discovery and Quantitative Analysis of VH032
VH032 was developed through structure-guided design, building upon an L-hydroxyproline core to mimic the key interactions between VHL and HIF-1α. This foundational work led to the creation of VH032, a ligand with impressive nanomolar binding affinity for the VHL protein. Its development was a critical step for the then-nascent field of PROTACs, providing a potent and well-characterized recruiter for the VHL E3 ligase.
Quantitative Binding Affinity
The binding affinity of VH032 and its derivatives to the VHL complex has been characterized by multiple biophysical methods. The data consistently show a high-affinity interaction, which is essential for its function in PROTACs.
| Compound | Assay Method | Binding Constant | Source |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | |
| VH032 | Time-Resolved FRET (TR-FRET) | IC50 = 77.8 nM, Ki = 33.4 nM | |
| VH032 | Fluorescence Polarization (FP) | Kd = 100.8 nM (for BODIPY FL VH032) | |
| VH298 (potent derivative) | Surface Plasmon Resonance (SPR) | Kd = 80 nM | |
| VH298 (potent derivative) | Time-Resolved FRET (TR-FRET) | IC50 = 44.0 nM, Ki = 18.9 nM |
Experimental Protocols
The synthesis, characterization, and evaluation of VH032 involve a multi-step chemical synthesis followed by rigorous analytical and biological testing.
Chemical Synthesis of VH032
Multiple synthetic routes to VH032 have been reported, with recent efforts focused on scalable, chromatography-free processes. A common convergent approach is outlined below, which involves the preparation of key fragments followed by their coupling.
Protocol Outline (based on multi-gram scale synthesis):
-
Synthesis of the Thiazole Fragment ((4-(4-methylthiazol-5-yl)phenyl)methanamine):
-
Reaction: C-H arylation between 4-methylthiazole and a protected 4-bromobenzylamine derivative (e.g., Boc-protected).
-
Catalyst: Palladium catalyst such as Pd(OAc)₂ or Pd-PEPPSI-IPr.
-
Conditions: Base (e.g., K₂CO₃), additive (e.g., PivOH), and a high-boiling solvent (e.g., DMA) at elevated temperatures (e.g., 125 °C).
-
Deprotection: Removal of the Boc protecting group using a strong acid (e.g., HCl in dioxane) to yield the key amine fragment.
-
-
Synthesis of the Hydroxyproline Fragment (e.g., Boc-L-t-leucine-(2S,4R)-4-hydroxyproline):
-
Amide Coupling: Commercially available (2S,4R)-4-hydroxyproline (Hyp) is coupled with Boc-protected L-tert-leucine.
-
Reagents: Standard peptide coupling reagents such as HATU or EDC/HOBt with a non-nucleophilic base like DIPEA in a solvent such as DMF or CH₂Cl₂.
-
-
Final Fragment Coupling and Deprotection:
-
Amide Bond Formation: The activated hydroxyproline fragment is coupled with the thiazole amine fragment using standard peptide coupling conditions as described above.
-
Final Deprotection: The final Boc group is removed with trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in an appropriate solvent to yield the final product, VH032.
-
Purification: The final product is purified, often by recrystallization from a suitable solvent system to avoid column chromatography on a large scale.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates. A typical method involves a C18 column with a gradient of water and methanol (or acetonitrile) containing 0.1% TFA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule. Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and chemical shifts are reported in ppm.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺.
Biophysical Binding Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: This assay measures the proximity between a terbium-labeled anti-tag antibody (donor) bound to a tagged VCB complex and a fluorescently labeled tracer (acceptor), such as BODIPY FL VH032. Binding of the tracer results in a high FRET signal.
-
Methodology: The tagged VCB complex, antibody, and tracer are incubated together. Competing ligands like VH032 will displace the tracer, leading to a decrease in the FRET signal. The signal is measured at specific wavelengths after a time delay to reduce background fluorescence. An IC₅₀ value is determined from the dose-response curve.
-
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.
-
Methodology: The VCB protein complex is immobilized on a sensor chip. A solution containing VH032 at various concentrations is flowed over the surface. The association and dissociation rates are measured, from which the equilibrium dissociation constant (Kd) is calculated.
-
-
NanoBRET™ Cellular Target Engagement Assay:
-
Principle: A cellular assay that measures ligand binding to a target protein in live cells. The target protein (VHL) is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds VHL is added to the cells.
-
Methodology: In the absence of a competitor, the tracer binds to the VHL-NanoLuc fusion, bringing the fluorophore into close proximity to the luciferase and generating a BRET signal. A competing ligand like VH032 will displace the tracer, causing a loss of BRET signal. This can be performed in the presence and absence of a cell permeabilizing agent to assess cell permeability alongside target engagement.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
An In-depth Technical Guide to the Mechanism of Action of a Representative E3 Ligase Ligand for Targeted Protein Degradation
Disclaimer: The designation "E3 ligase Ligand 13" does not correspond to a standardized, publicly recognized E3 ligase ligand. This guide utilizes a representative Cereblon (CRBN) E3 ligase ligand, herein referred to as "Ligand 13," as a model to provide an in-depth technical overview of the mechanism of action for researchers, scientists, and drug development professionals. The quantitative data presented is hypothetical but representative of typical CRBN-based Proteolysis Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[1][3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The E3 ligase ligand is crucial as it hijacks a specific E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.
Among the more than 600 E3 ligases in the human genome, only a few have been extensively utilized for PROTAC design, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common. This guide will focus on the mechanism of action of a representative CRBN ligand, "Ligand 13."
Core Mechanism of Action of "Ligand 13"-Based PROTACs
The primary mechanism of action for a PROTAC incorporating "Ligand 13" is the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This proximity-induced event leads to the ubiquitination and subsequent degradation of the POI.
The key steps are as follows:
-
Binding and Ternary Complex Formation: The PROTAC molecule, being bifunctional, simultaneously binds to the POI and to CRBN, a substrate receptor of the Cullin-4-RING E3 ligase (CRL4^CRBN^) complex. This brings the POI into close proximity with the E3 ligase machinery.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.
References
Core Concepts: PROTACs and the Ubiquitin-Proteasome System
An In-Depth Technical Guide on E3 Ligase Ligand 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound plays a pivotal role in this process by recruiting the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins of interest.
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome. E3 ubiquitin ligases are key enzymes in this pathway, as they provide substrate specificity.
PROTACs are heterobifunctional molecules that consist of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.
This compound: An IAP Recruiter
This compound is a specific ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases. It is a key component of the PROTAC known as SNIPER(AR)-51 (also referred to as compound 42a in its seminal publication), which was developed to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer[1][2].
Chemical Structure and Properties
The precise chemical structure of the standalone "this compound" as a separate entity is not explicitly detailed in the primary literature. It is the IAP-binding moiety of the larger SNIPER(AR)-51 molecule. The properties of the complete SNIPER(AR)-51 molecule are provided below.
| Property | Value | Reference |
| Chemical Name | SNIPER(AR)-51 (Compound 42a) | [1] |
| CAS Number | 2701565-75-3 | |
| Molecular Formula | C31H34N2O6 | |
| Molecular Weight | 530.61 g/mol | |
| Biological Activity | Induces proteasomal degradation of the Androgen Receptor by recruiting IAP E3 ligase. Inhibits AR-mediated gene expression and proliferation of androgen-dependent prostate cancer cells. Induces caspase activation and apoptosis in prostate cancer cells. | [1][2] |
Signaling Pathway and Mechanism of Action
This compound, as part of a PROTAC such as SNIPER(AR)-51, facilitates the degradation of a target protein through the ubiquitin-proteasome pathway. The general mechanism is as follows:
Caption: Mechanism of action of a PROTAC containing this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of SNIPER(AR)-51, which contains this compound, are described in the primary literature. Below is a summarized workflow for a key experiment.
General Workflow for Assessing PROTAC-mediated Protein Degradation
Caption: A typical experimental workflow to evaluate protein degradation.
Synthesis of SNIPER(AR)-51
The synthesis of SNIPER(AR)-51 involves the conjugation of an Androgen Receptor ligand, a linker, and the IAP E3 ligase ligand (this compound). While the detailed, step-by-step synthesis is proprietary and found within the supplementary information of the cited publication, the general logical relationship of the synthesis is depicted below.
Caption: Logical flow of the synthesis of SNIPER(AR)-51.
Conclusion
This compound is a critical tool for researchers in the field of targeted protein degradation. As the recruiting element for the IAP E3 ligase in potent PROTACs like SNIPER(AR)-51, it has demonstrated significant potential in the preclinical development of novel therapeutics for diseases such as prostate cancer. Further research into the optimization of this and other E3 ligase ligands will continue to drive the innovation of next-generation protein-degrading drugs.
References
Introduction: A New Paradigm in Targeted Therapeutics
An In-depth Technical Guide on the Role of IAP Ligands in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This unique "event-driven" mechanism allows PROTACs to act catalytically, enabling the degradation of multiple target protein molecules and offering a potential solution for targeting proteins previously considered "undruggable."
Among the more than 600 E3 ligases in the human genome, a select few have been successfully recruited for PROTAC development, including Cereblon (CRBN), Von Hippel-Lindau (VHL), and the Inhibitor of Apoptosis (IAP) proteins. IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), have emerged as a significant area of research, particularly in oncology. The IAP family of proteins, which includes members like c-IAP1, c-IAP2, and XIAP, are frequently overexpressed in cancer cells, where they play crucial roles in inhibiting apoptosis and promoting cell survival. Their dual function as both key regulators of cell death and E3 ubiquitin ligases makes them highly attractive targets for PROTAC design. This guide provides a comprehensive technical overview of the role of IAP ligands in the development of PROTACs, detailing their mechanism of action, the ligands employed, relevant signaling pathways, and key experimental protocols.
Mechanism of Action: Orchestrating Protein Degradation
The fundamental action of an IAP-based PROTAC is to induce proximity between an IAP E3 ligase and a specific protein of interest, thereby marking the target for destruction. This process involves several sequential steps:
-
Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the POI via its target-specific ligand and to an IAP protein (e.g., c-IAP1) through its IAP ligand. This brings the target protein and the E3 ligase into close proximity, forming a "target protein-PROTAC-IAP" ternary complex.
-
Ubiquitination: Within this ternary complex, the RING finger domain of the IAP protein facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a "degradation tag."
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for clearing out unwanted or damaged proteins.
-
Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can recruit another target protein molecule, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Core Component: IAP Ligands in PROTAC Design
The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall success. For IAP-based PROTACs, ligands are typically derived from IAP antagonists, which often mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile, AVPI) of the endogenous IAP inhibitor, SMAC/DIABLO. These ligands bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins.
Several classes of IAP ligands have been incorporated into PROTACs:
-
Bestatin Derivatives: Methyl bestatin (MeBS), an aminopeptidase inhibitor, was one of the first ligands used to recruit cIAP1 for targeted degradation. Early SNIPERs utilized bestatin derivatives to successfully degrade proteins like the cellular retinoic acid-binding proteins (CRABP-I/-II).
-
SMAC Mimetics: These compounds are designed to mimic the binding of SMAC to IAP proteins, leading to the disruption of IAP-mediated apoptosis inhibition. When incorporated into PROTACs, they potently recruit IAPs.
-
LCL161: A well-characterized SMAC mimetic that binds with high affinity to multiple IAP proteins. Derivatives of LCL161 are frequently used in SNIPERs and were the most common choice in one analysis, appearing in approximately 31% of reported IAP-based PROTACs.
-
MV1: Another potent IAP antagonist that has been successfully used as an E3 ligase handle in PROTAC design.
-
Other Ligands: A variety of other small-molecule IAP antagonists, such as IAP ligand 4, have also been developed and utilized in PROTACs.
-
The interaction between these ligands and IAP proteins can induce a conformational change that promotes the E3 ligase activity of the IAP, leading to autoubiquitination and degradation of cIAP1 itself, in addition to the targeted POI.
| IAP Ligand Class | Example(s) | Target IAPs | Key Features |
| Bestatin Derivatives | Methyl Bestatin (MeBS) | cIAP1 | Early generation ligand; binds to the BIR3 domain of cIAP1. |
| SMAC Mimetics | LCL161 | cIAP1, cIAP2, XIAP | Pan-IAP antagonist; widely used in PROTACs; induces IAP degradation. |
| MV1 | cIAP1, cIAP2, XIAP | Potent IAP antagonist with drug-like properties. | |
| Birinapant, GDC-0152 | cIAP1, cIAP2, XIAP | Other clinically investigated SMAC mimetics with potential for PROTAC use. |
Quantitative Analysis of IAP-Based PROTACs
The development and optimization of IAP-based PROTACs rely on quantitative measurements of their binding and degradation activities. Key parameters include the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for binding to the target protein and the IAP ligase, and the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) for assessing degradation potency.
| PROTAC/SNIPER | Target Protein | IAP Ligand | Target Ligand | DC50 | Dmax | Cell Line |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | IAP Ligand | 4-hydroxytamoxifen | ~3 µM | >90% | MCF-7 |
| SNIPER(AR) | Androgen Receptor (AR) | Bestatin | Enzalutamide | 10-30 µM | ~70-80% | LNCaP, 22Rv1 |
| 8a (BCL-XL Degrader) | BCL-XL | IAP antagonist 1 | ABT-263 | <500 nM | >75% | MyLa 1929 |
| Dasatinib-LCL161 PROTAC | BCR-ABL | LCL161 derivative | Dasatinib | ~1 µM | >90% | K562 |
Note: Data is compiled from various sources and serves as an illustrative example. Specific values can vary based on experimental conditions.
Modulation of Key Signaling Pathways
By recruiting IAP proteins, IAP-based PROTACs can have a profound impact on critical cellular signaling pathways that are often dysregulated in cancer.
NF-κB Signaling
IAP proteins, particularly cIAP1 and cIAP2, are critical regulators of both the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
Canonical Pathway: Upon stimulation by factors like TNFα, cIAPs are recruited to the receptor complex and catalyze the non-degradative ubiquitination of RIP1. This serves as a scaffold to recruit downstream kinases that ultimately activate the NF-κB survival pathway.
-
Non-canonical Pathway: In unstimulated cells, cIAPs mediate the degradation of NF-κB-inducing kinase (NIK). The degradation of cIAPs by SMAC mimetics or IAP-based PROTACs leads to the stabilization and accumulation of NIK, triggering the non-canonical NF-κB pathway.
The activation of these pathways, particularly through TNFα production, can contribute to the anti-tumor effects of IAP-targeting compounds.
Apoptosis Pathway
IAPs are fundamentally anti-apoptotic proteins. XIAP is the most potent member in this regard, directly binding to and inhibiting caspases-3, -7, and -9. cIAP1 and cIAP2 are weaker direct caspase inhibitors but contribute to cell survival through NF-κB signaling and by ubiquitinating pro-apoptotic proteins. The endogenous antagonist SMAC/DIABLO, released from mitochondria during apoptosis, relieves this inhibition.
IAP-based PROTACs, by engaging IAP proteins, can mimic the action of SMAC. This can sensitize cancer cells to apoptotic stimuli, such as that induced by TRAIL (TNF-related apoptosis-inducing ligand), and can sometimes induce apoptosis directly, particularly in cancer cells that are "addicted" to IAP-mediated survival signals.
Experimental Protocols for IAP-PROTAC Characterization
A robust assessment of an IAP-based PROTAC requires a suite of biochemical, biophysical, and cell-based assays.
References
E3 Ligase Ligand 13: A Novel IAP Antagonist for Targeted Cancer Therapy
This technical guide provides an in-depth overview of E3 Ligase Ligand 13, a novel bivalent molecule designed to function as a potent Inhibitor of Apoptosis Protein (IAP) antagonist. By hijacking the ubiquitin-proteasome system, Ligand 13 induces the degradation of IAP proteins, thereby sensitizing cancer cells to apoptotic signals. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, characterization, and therapeutic potential of this class of molecules.
Introduction to IAP Antagonism and Targeted Protein Degradation
Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins that are frequently overexpressed in cancer cells. They function by binding to and inhibiting caspases, the key executioners of apoptosis. The two most studied members are X-linked IAP (XIAP) and cellular IAP1 (cIAP1). Overexpression of IAPs allows cancer cells to evade programmed cell death, contributing to tumor growth and resistance to therapy.
Targeted protein degradation has emerged as a powerful therapeutic strategy. Molecules known as Proteolysis Targeting Chimeras (PROTACs) are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This compound is a PROTAC designed to specifically target IAP proteins for degradation. It consists of a ligand that binds to IAPs, a linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Mechanism of Action of this compound
This compound operates by forming a ternary complex between the target IAP protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the IAP protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the IAP protein. The degradation of IAPs liberates caspases, thereby lowering the threshold for apoptosis and sensitizing cancer cells to cell death stimuli.
Quantitative Characterization
The efficacy of this compound has been determined through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Description | Value | Assay Method |
| IC50 (XIAP-BIR3) | Concentration for 50% inhibition of XIAP-BIR3 binding. | 15 nM | TR-FRET Assay |
| IC50 (cIAP1-BIR3) | Concentration for 50% inhibition of cIAP1-BIR3 binding. | 8 nM | TR-FRET Assay |
| Kd (CRBN) | Binding affinity to the Cereblon (CRBN) E3 ligase. | 25 nM | Surface Plasmon Resonance |
| Parameter | Description | Value | Cell Line | Assay Method |
| DC50 (cIAP1) | Concentration for 50% degradation of cIAP1 protein. | 50 nM | MDA-MB-231 | Western Blot |
| Dmax (cIAP1) | Maximum degradation of cIAP1 protein. | >90% | MDA-MB-231 | Western Blot |
| EC50 (Apoptosis) | Concentration for 50% induction of apoptosis. | 100 nM | MDA-MB-231 | Caspase-Glo 3/7 Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of Ligand 13 to IAP proteins.
Protocol:
-
A reaction mixture is prepared containing GST-tagged IAP-BIR3 domain, His-tagged SMAC peptide labeled with a fluorescent acceptor, and an anti-GST antibody labeled with a fluorescent donor.
-
Serial dilutions of this compound are added to the reaction mixture in a 384-well plate.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).
-
The ratio of acceptor to donor fluorescence is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Western Blot for Protein Degradation
This assay is used to quantify the degradation of IAP proteins in cells treated with Ligand 13.
Protocol:
-
MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for 24 hours.
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against cIAP1 and a loading control (e.g., GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software to determine the DC50 and Dmax.
Caspase-Glo 3/7 Apoptosis Assay
This assay measures the activity of caspases 3 and 7, key markers of apoptosis.
Protocol:
-
MDA-MB-231 cells are seeded in a 96-well white-walled plate.
-
Cells are treated with serial dilutions of this compound for 48 hours.
-
An equal volume of Caspase-Glo 3/7 Reagent is added to each well.
-
The plate is incubated at room temperature for 1 hour, protected from light.
-
The luminescence signal, which is proportional to caspase activity, is measured using a luminometer.
-
The EC50 value is calculated by plotting the luminescence signal against the logarithm of the compound concentration.
Signaling Pathway Context
This compound intervenes in the intrinsic apoptosis pathway. In cancer cells, IAPs block the activity of initiator (caspase-9) and executioner (caspase-3/7) caspases. By inducing the degradation of IAPs, Ligand 13 removes this block, allowing for caspase activation and subsequent apoptosis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively induces the degradation of IAP proteins, leading to the apoptotic death of cancer cells. The data presented herein demonstrates its potent biochemical and cellular activities. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development. The continued exploration of targeted protein degradation offers a novel and powerful approach to cancer therapy.
The Discovery of Novel IAP E3 Ligase Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators in cell death and inflammation signaling pathways.[1][2] Overexpressed in numerous cancers, they represent a key therapeutic target.[3] IAP proteins function as E3 ubiquitin ligases, mediating the ubiquitination of various substrates, thereby controlling their stability and activity.[1][4] The discovery of ligands that modulate the E3 ligase activity of IAPs has opened new avenues for therapeutic intervention, not only through direct inhibition of their anti-apoptotic functions but also by hijacking their ubiquitinating capabilities for targeted protein degradation.
This technical guide provides a comprehensive overview of the discovery of novel IAP E3 ligase ligands. It details the core signaling pathways involving IAPs, outlines experimental workflows for ligand discovery and characterization, presents quantitative data for prominent ligands, and provides detailed protocols for key experimental assays.
IAP E3 Ligase Signaling Pathways
IAP proteins, particularly cIAP1, cIAP2, and XIAP, are central nodes in signaling pathways initiated by the tumor necrosis factor (TNF) superfamily of receptors. They regulate both the canonical and non-canonical NF-κB signaling pathways, as well as MAPK activation, to control cellular responses such as inflammation, immunity, and survival.
The E3 ligase activity of IAPs is conferred by their C-terminal RING (Really Interesting New Gene) domain. Dimerization of the RING domain is essential for the catalytic activity, enabling the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein. Substrate recognition is mediated by the Baculoviral IAP Repeat (BIR) domains.
The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). Upon apoptotic stimuli, Smac is released from the mitochondria and binds to the BIR domains of IAPs, displacing caspases and promoting apoptosis. Small molecule IAP ligands, often referred to as Smac mimetics, are designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of Smac, thereby antagonizing IAP function.
TNF-α Signaling Pathway and IAP Involvement
The following diagram illustrates the central role of cIAPs in the TNF-α signaling pathway, leading to the activation of NF-κB and MAPK pathways, or alternatively, to apoptosis.
Caption: Role of cIAPs in TNF-α signaling.
Experimental Workflow for IAP Ligand Discovery
The discovery of novel IAP E3 ligase ligands typically follows a structured workflow, from initial screening to in-depth cellular characterization. This process is designed to identify compounds that bind to IAPs with high affinity and modulate their function, either as inhibitors (Smac mimetics) or as components of targeted protein degraders (PROTACs).
Caption: A typical workflow for IAP ligand discovery.
Quantitative Data of IAP Ligands
The potency and efficacy of IAP ligands are determined through various quantitative assays. Key parameters include binding affinity (Ki or IC50), cellular target engagement, and for PROTACs, the efficiency of target degradation (DC50 and Dmax).
Binding Affinities of Smac Mimetics
| Compound | Type | Target(s) | XIAP BIR3 (Ki, nM) | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | Reference |
| GDC-0152 | Monovalent | Pan-IAP | 28 | 17 | 43 | |
| LCL161 | Monovalent | Pan-IAP | Similar affinity to XIAP, cIAP1, and cIAP2 | Similar affinity to XIAP, cIAP1, and cIAP2 | Similar affinity to XIAP, cIAP1, and cIAP2 | |
| Birinapant | Bivalent | cIAP1/2 selective | Lower affinity | High affinity | High affinity | |
| AT-406 (Debio 1143) | Monovalent | cIAP1/2 selective | Lower affinity | High affinity | High affinity |
Degradation Potency of IAP-based PROTACs (SNIPERs)
| PROTAC (SNIPER) | Target Protein | IAP Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER-12 | BTK | Aminopyrazole derivative | 182 ± 57 | >90 | THP-1 | |
| SNIPER-19 | CDK4/6 | Palbociclib + IAP ligand | <100 | >77 | MM.1S | |
| SNIPER-20 | CDK4/6 | Palbociclib + IAP ligand | <100 | >77 | MM.1S |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of novel IAP ligands.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is commonly used in high-throughput screening to quantify the binding affinity of compounds to IAP proteins.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the BIR domain of an IAP protein by a test compound. The IAP protein is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag serves as the FRET donor. When the fluorescent tracer (FRET acceptor) is bound to the IAP, excitation of the donor results in energy transfer and a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3)
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled tracer ligand (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add a defined volume of the test compound dilution.
-
Prepare a mixture of the GST-tagged IAP protein and the terbium-labeled anti-GST antibody in assay buffer and incubate for a specified time (e.g., 30 minutes at room temperature).
-
Add the IAP/antibody mixture to the wells containing the test compound.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the ratio against the compound concentration to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay determines the effect of an IAP ligand on the E3 ligase activity of an IAP protein.
Principle: The assay reconstitutes the ubiquitination cascade in vitro, including E1 activating enzyme, E2 conjugating enzyme, an IAP E3 ligase, ubiquitin, and a substrate. The transfer of ubiquitin to the substrate is detected by western blotting.
Materials:
-
Recombinant E1 enzyme (e.g., UBE1)
-
Recombinant E2 enzyme (e.g., UbcH5b)
-
Recombinant IAP protein (e.g., full-length cIAP1 or XIAP)
-
Recombinant substrate protein (if applicable)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compounds
-
SDS-PAGE gels and western blotting reagents
-
Antibodies against the IAP, substrate, and/or ubiquitin
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the reaction buffer, ATP, ubiquitin, E1, E2, IAP E3 ligase, and substrate.
-
Add the test compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the IAP E3 ligase or ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a western blot using antibodies to detect the ubiquitination of the IAP (auto-ubiquitination) or the substrate. A ladder of higher molecular weight bands indicates poly-ubiquitination.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ assay measures the binding of a ligand to its target protein within living cells.
Principle: The target protein (e.g., cIAP1) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer binds to the NanoLuc®-tagged target, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will compete with the tracer, resulting in a dose-dependent decrease in the BRET signal.
Materials:
-
Cells expressing the NanoLuc®-IAP fusion protein
-
NanoBRET™ tracer specific for the IAP protein
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Test compounds
-
White 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Harvest and resuspend the cells expressing the NanoLuc®-IAP fusion in Opti-MEM®.
-
Prepare serial dilutions of the test compounds.
-
Add the cell suspension to the wells of the assay plate.
-
Add the test compound dilutions to the cells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.
-
Add the detection reagent to the wells.
-
Read the plate within 20 minutes, measuring both the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths.
-
Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50.
Cellular Apoptosis Assay (Annexin V Staining)
This assay is used to determine if an IAP ligand induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
IAP ligand (Smac mimetic)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed the cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the IAP ligand for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Conclusion
The discovery of novel IAP E3 ligase ligands has ushered in a new era of targeted therapeutics. Smac mimetics have shown promise in overcoming apoptosis resistance in cancer, and the development of IAP-based PROTACs has expanded the "undruggable" proteome. The successful development of these molecules relies on a deep understanding of the underlying IAP biology and the application of a robust suite of biochemical and cellular assays. The methodologies and data presented in this guide provide a framework for researchers and drug developers to navigate the complexities of IAP ligand discovery and to advance the next generation of innovative therapies.
References
- 1. eubopen.org [eubopen.org]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SMAC mimetic AT-101 exhibits anti-tumor and anti-metastasis activity in lung adenocarcinoma cells by the IAPs/ caspase-dependent apoptosis and p65-NFƙB cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: IAP Ligand 13 (CAS 2701565-75-3) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 ligase ligand with CAS number 2701565-75-3, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase, its application in forming potent protein degraders, and the associated experimental methodologies. The information is primarily derived from the foundational study by Shibata et al. in the Journal of Medicinal Chemistry, 2018.[1]
Introduction to IAP Ligand 13 and its Role in PROTACs
The compound with CAS number 2701565-75-3, chemically identified as ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoyl)-D-leucine, serves as a high-affinity ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligases.[1] In the context of targeted protein degradation, this molecule is a critical building block for the creation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of PROTACs that hijack the IAP E3 ligase machinery to induce the degradation of specific proteins of interest.[1][2]
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ligase. By inducing proximity between the target protein and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. The selection of the E3 ligase ligand is a critical determinant of the PROTAC's efficacy and cellular activity. IAP-based PROTACs, or SNIPERs, have the dual benefit of degrading the target protein while also antagonizing the anti-apoptotic functions of IAPs, which can be particularly advantageous in oncology.[2]
Quantitative Data
The following tables summarize the key quantitative data for IAP ligands and the resulting Androgen Receptor (AR) degrading SNIPERs as reported by Shibata et al. (2018). E3 ligase Ligand 13 is a foundational component for the IAP-binding moieties of the described SNIPERs. The data presented here is for the final SNIPER compounds that incorporate derivatives of this ligand.
Table 1: Binding Affinity of IAP Ligands to IAP Proteins
| Compound | cIAP1 (IC50, nM) | XIAP (IC50, nM) |
| SNIPER(AR)-51 (42a) | 2.5 | 39 |
| SNIPER(AR)-38 (33a) | 1.8 | 29 |
| SNIPER(AR)-41 (36a) | 1.8 | 24 |
Data extracted from Shibata N, et al. J Med Chem. 2018 Jan 25;61(2):543-575.
Table 2: In Vitro Degradation of Androgen Receptor (AR) by SNIPERs in 22Rv1 Cells
| Compound | AR Degradation (DC50, nM) |
| SNIPER(AR)-51 (42a) | 10 |
| SNIPER(AR)-38 (33a) | 30 |
| SNIPER(AR)-41 (36a) | 30 |
Data extracted from Shibata N, et al. J Med Chem. 2018 Jan 25;61(2):543-575.
Table 3: Cell Growth Inhibition of Androgen-Dependent Prostate Cancer Cells by SNIPERs
| Compound | 22Rv1 (GI50, nM) | LNCaP (GI50, nM) | VCaP (GI50, nM) |
| SNIPER(AR)-51 (42a) | 3 | 30 | 10 |
| SNIPER(AR)-38 (33a) | 10 | 30 | 30 |
| SNIPER(AR)-41 (36a) | 10 | 100 | 30 |
Data extracted from Shibata N, et al. J Med Chem. 2018 Jan 25;61(2):543-575.
Signaling Pathway and Mechanism of Action
IAP-based PROTACs (SNIPERs) function by hijacking the cellular ubiquitin-proteasome system. The IAP ligand moiety of the SNIPER binds to an IAP E3 ligase, such as cIAP1 or XIAP. Simultaneously, the other end of the SNIPER binds to the target protein, in this case, the Androgen Receptor (AR). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome. This targeted degradation of AR disrupts downstream signaling pathways that are crucial for the proliferation of androgen-dependent prostate cancer cells.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide summaries of the key experimental protocols described in the foundational study by Shibata et al. (2018).
Fluorescence Polarization Assay for IAP Binding
This assay is used to determine the binding affinity of the synthesized IAP ligands and SNIPERs to the BIR3 domains of cIAP1 and XIAP.
Principle: The assay measures the change in the polarization of fluorescently labeled tracer molecules upon binding to a larger protein. In a competitive binding format, the ability of a test compound to displace the fluorescent tracer from the protein is quantified to determine its binding affinity (IC50).
Workflow Diagram:
Detailed Method:
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% BSA, 0.05% CHAPS, and 1 mM DTT.
-
Protein: Recombinant GST-tagged BIR3 domain of human cIAP1 or XIAP.
-
Fluorescent Tracer: A high-affinity fluorescently labeled IAP ligand.
-
Test Compounds: Synthesized SNIPERs and IAP ligands.
-
-
Procedure:
-
Add the assay buffer, GST-IAP-BIR3 protein, and fluorescent tracer to the wells of a 384-well microplate.
-
Add serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
-
Western Blotting for AR Degradation
This technique is used to quantify the reduction in AR protein levels in cells treated with SNIPER compounds.
Workflow Diagram:
Detailed Method:
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP) are cultured under standard conditions.
-
Cells are treated with various concentrations of SNIPER compounds or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for AR. A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software. AR levels are normalized to the loading control.
-
DC50 values (the concentration at which 50% of the protein is degraded) are calculated.
-
Conclusion
This compound (CAS 2701565-75-3) is a valuable chemical tool for the development of IAP-recruiting PROTACs. The data and protocols derived from the work of Shibata et al. demonstrate its utility in creating potent degraders of the Androgen Receptor, highlighting a promising therapeutic strategy for androgen-dependent prostate cancers. This guide provides the foundational technical information required for researchers to utilize this and similar ligands in their own targeted protein degradation research.
References
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand 13 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the use of E3 ligase Ligand 13 , a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, in the synthesis and evaluation of PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2][3]
This compound: Overview
This compound is a chemical entity that specifically binds to the IAP family of E3 ubiquitin ligases. IAPs are attractive targets for PROTAC development due to their role in regulating apoptosis and their frequent overexpression in cancer cells. The recruitment of IAP by a PROTAC can lead to the degradation of both the target protein and the IAP protein itself, potentially offering a dual therapeutic benefit.[3]
Chemical Information:
| Feature | Value |
| CAS Number | 2701565-75-3 |
| Molecular Formula | C31H34N2O6 |
| Molecular Weight | 530.61 g/mol |
| Target E3 Ligase | Inhibitor of Apoptosis Protein (IAP) |
Chemical Structure of this compound:
IAP-Mediated Protein Degradation Pathway
The mechanism of action for an IAP-recruiting PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Caption: IAP-PROTAC induced protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of an IAP-based PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC using this compound, a polyethylene glycol (PEG) linker, and a hypothetical POI ligand with a carboxylic acid functional group for conjugation. The synthesis involves a standard amide bond formation.
Materials:
-
This compound with a terminal amine group (prepared or commercially sourced)
-
Amine-PEGn-COOH (bifunctional linker)
-
POI-Ligand-NH2 (a hypothetical ligand for the protein of interest with a terminal amine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Step 1: Coupling of this compound to the Linker
-
Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-COOH (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand 13-Linker conjugate.
Step 2: Coupling of the POI Ligand to the E3 Ligand 13-Linker Conjugate
-
Dissolve the E3 Ligand 13-Linker conjugate (1.0 eq) and POI-Ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a synthesized IAP-based PROTAC in a relevant cell line.[4]
Materials:
-
Appropriate cell line expressing the POI
-
Cell culture medium and supplements
-
Synthesized IAP-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the IAP-based PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Treat the cells with the different concentrations of the PROTAC or vehicle and incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control antibody.
-
Develop the blot using an ECL substrate and capture the signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining POI relative to the vehicle-treated control.
-
Plot the percentage of remaining POI against the PROTAC concentration (on a log scale) and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Data for IAP-based PROTACs
The following table summarizes representative quantitative data for IAP-based PROTACs (SNIPERs) from published literature. This data can serve as a benchmark for newly synthesized compounds.
| PROTAC/SNIPER | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | MCF-7 | ~100 nM | >90% | Ohoka et al., 2017 |
| SNIPER(AR)-51 | Androgen Receptor (AR) | 22Rv1 | ~30 nM | >90% | Shibata et al., 2018 |
| Compound 8a | BCL-XL | MyLa 1929 | <1 µM | ~80% | Khan et al., 2020 |
| PROTAC 26 | BTK | Namalwa | 6.2 nM | >99% | Buhimschi et al., 2018 |
Conclusion
This compound provides a valuable tool for the development of IAP-based PROTACs. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the synthesis and evaluation of novel protein degraders. Careful optimization of the linker and the POI ligand in conjunction with robust biological characterization is crucial for the successful development of potent and selective IAP-recruiting PROTACs.
References
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for a Representative E3 Ligase Ligand: Pomalidomide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by co-opting the body's natural protein disposal system.[1] These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] While the query for "E3 ligase Ligand 13" did not correspond to a specifically identified agent, this document provides comprehensive application notes and protocols for a widely used and well-characterized E3 ligase ligand, Pomalidomide .
Pomalidomide is a derivative of thalidomide and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] It is frequently incorporated into PROTACs to induce the degradation of a wide array of target proteins.[5] The protocols and data presented herein are based on the application of Pomalidomide-based PROTACs in cell culture.
Mechanism of Action
Pomalidomide-based PROTACs mediate the degradation of a target protein through the ubiquitin-proteasome system. The Pomalidomide moiety of the PROTAC binds to the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. Simultaneously, the other ligand on the PROTAC binds to the target protein. This results in the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to engage another target protein molecule.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
The efficacy of a Pomalidomide-based PROTAC is dependent on several factors, including the binding affinity of Pomalidomide to CRBN and the degradation efficiency (DC₅₀ and Dₘₐₓ) of the final PROTAC construct.
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to CRBN
| Compound | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Not Specified |
| Thalidomide | ~250 nM | Not Specified |
Table 2: Degradation Performance of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ |
| Compound 16 | EGFR | A549 | 32.9 nM | >95% |
| ZQ-23 | HDAC8 | Not Specified | 147 nM | 93% |
| PROTAC 184 | HDAC6 | MM1S | 3.8 nM | Not Reported |
| PROTAC 91 | NPM-ALK | SU-DHL-1 | 3 nM | Not Reported |
DC₅₀: Concentration required for 50% degradation. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols
The following protocols provide a framework for evaluating the cellular activity of a Pomalidomide-based PROTAC.
Caption: A typical workflow for evaluating a PROTAC.
Protocol 1: Western Blotting for Target Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.
Materials:
-
Appropriate cell line (e.g., A549 for EGFR-targeting PROTACs)
-
Cell culture medium and supplements
-
Pomalidomide-based PROTAC and vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the Pomalidomide-based PROTAC in cell culture medium. A common starting range is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM). Aspirate the old medium and treat the cells with the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability Assay (MTT)
It is important to assess the cytotoxic effects of the PROTAC to distinguish between targeted protein degradation and general toxicity.
Materials:
-
96-well cell culture plates
-
Pomalidomide-based PROTAC
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Affected Signaling Pathways
The downstream effects of a Pomalidomide-based PROTAC are dependent on the function of the targeted protein. For example, a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, would be expected to impact its associated signaling pathways.
Degradation of EGFR would lead to the downregulation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This would inhibit cell proliferation, survival, and growth. For instance, a pomalidomide-based PROTAC targeting EGFR was shown to have potent cytotoxic activity against A549 lung cancer cells.
The immunomodulatory drugs (IMiDs) themselves, including Pomalidomide, are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This is a consideration in PROTAC design, as degradation of these "neosubstrates" can lead to off-target effects. However, this can also be therapeutically beneficial, particularly in hematological malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Application Notes and Protocols for Linker Chemistry in Conjugating E3 Ligase Ligand 13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of E3 ligase ligands, with a focus on Cereblon (CRBN) ligands, to form Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2][3][4] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] The choice of E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the resulting PROTAC.
While the specific molecule "E3 ligase Ligand 13" is referenced, for the purpose of these notes, we will focus on derivatives of well-established CRBN ligands like pomalidomide, which are commonly functionalized for PROTAC synthesis. The principles and protocols described herein are broadly applicable to the conjugation of similar CRBN-binding moieties.
Overview of Linker Chemistry for PROTACs
The linker is a crucial component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Common linker types include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazines. The choice of linker length and composition can significantly impact the degradation efficiency of the PROTAC.
Commonly Used Linker Chemistries:
-
Amide Bond Formation: A prevalent method for connecting the E3 ligase ligand and the POI ligand. This typically involves the reaction of a carboxylic acid on one component with an amine on the other, often facilitated by peptide coupling reagents.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for linker conjugation. This involves incorporating an azide or alkyne functional group into the E3 ligase ligand and the corresponding partner group into the POI ligand-linker fragment.
-
Ether Linkages: Formed through reactions such as Williamson ether synthesis, providing more metabolic stability compared to ester bonds.
Quantitative Data Summary
The following tables summarize typical quantitative data for PROTACs utilizing CRBN-based E3 ligase ligands. The data is representative and serves to illustrate the key parameters evaluated during PROTAC development.
Table 1: Binary Binding Affinities of PROTAC Components
| Component | Target | Assay Method | Binding Affinity (Kd, nM) |
| E3 Ligase Ligand (Pomalidomide derivative) | Cereblon (CRBN) | Isothermal Titration Calorimetry (ITC) | 50 - 200 |
| Target Protein Ligand | Protein of Interest (POI) | Surface Plasmon Resonance (SPR) | 10 - 500 |
| PROTAC | Cereblon (CRBN) | Fluorescence Polarization (FP) | 100 - 500 |
| PROTAC | Protein of Interest (POI) | Fluorescence Polarization (FP) | 50 - 1000 |
Table 2: PROTAC-Induced Protein Degradation
| PROTAC | Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-1 (PEG linker) | Cancer Cell Line A | POI-1 | 15 | 95 |
| PROTAC-2 (Alkyl linker) | Cancer Cell Line A | POI-1 | 50 | 85 |
| PROTAC-3 (PEG linker) | Cancer Cell Line B | POI-2 | 5 | 98 |
-
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs using a pomalidomide-based CRBN ligand.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the conjugation of a pomalidomide derivative containing a carboxylic acid linker with a POI ligand containing an amine group.
Materials:
-
Pomalidomide-linker-COOH (1 eq)
-
POI-ligand-NH2 (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Pomalidomide-linker-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the POI-ligand-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
Protocol 2: Synthesis of a Triazole-Linked PROTAC via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-linked PROTAC.
Materials:
-
Pomalidomide-linker-N3 (azide) (1 eq)
-
POI-ligand-alkyne (1 eq)
-
tert-Butanol/Water (1:1)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
Procedure:
-
Dissolve Pomalidomide-linker-N3 and POI-ligand-alkyne in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the triazole-linked PROTAC.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC dissolved in DMSO
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (e.g., 4, 8, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Logical Relationship of PROTAC Components
Caption: The modular components of a PROTAC molecule and their interactions.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. precisepeg.com [precisepeg.com]
Application of E3 Ligase Ligands in Androgen Receptor Degradation: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of E3 ligase ligands in mediating the degradation of the Androgen Receptor (AR). This approach, primarily utilizing Proteolysis-Targeting Chimeras (PROTACs), offers a promising therapeutic strategy for prostate cancer, including castration-resistant forms. These application notes detail the mechanism of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of AR-degrading molecules.
Introduction
The Androgen Receptor is a crucial driver of prostate cancer progression. While therapies targeting AR signaling have been developed, resistance often emerges due to AR mutations, overexpression, or the emergence of splice variants. A novel and powerful strategy to overcome this resistance is the targeted degradation of the AR protein. This is achieved using heterobifunctional molecules called PROTACs, which co-opt the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).
PROTACs are comprised of three key components: a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the AR and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the AR. This polyubiquitination marks the AR for degradation by the 26S proteasome, thereby eliminating the receptor from the cell. Several E3 ligases have been successfully recruited for this purpose, including Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2).
Mechanism of Action: PROTAC-Mediated AR Degradation
The primary mechanism of action for AR-targeting PROTACs involves the formation of a ternary complex consisting of the AR, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the AR, leading to its subsequent degradation by the proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple AR proteins.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Quantitative Data Summary
The efficacy of AR-degrading PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for various AR PROTACs from published literature.
| Compound ID | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 311 | CRBN | VCaP | < 10 | > 90 | (Wang et al., 2021)[1] |
| ARD-266 | VHL | LNCaP | 0.5 | > 95 | (Wang et al., 2019)[1][2] |
| ARD-266 | VHL | VCaP | 1.0 | > 95 | (Wang et al., 2019)[1][2] |
| PROTAC 4 | Not Specified | LNCaP | - | > 90 | (Kim et al., 2021) |
| 13b | CRBN | LNCaP | - | > 80 | (Kim et al., 2021) |
| VNPP433-3β | MDM2 | 22Rv1 | - | > 75 | (Narayanan et al., 2022) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific AR-degrading PROTAC being investigated.
Protocol 1: Western Blotting for AR Degradation
This protocol is for determining the extent of AR degradation in prostate cancer cell lines following treatment with an AR-degrading PROTAC.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
AR-degrading PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of the AR-degrading PROTAC (e.g., 0.1 nM to 10 µM) or a fixed concentration for a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation relative to the vehicle control.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Immunoprecipitation for AR Ubiquitination
This protocol is designed to confirm that the PROTAC-induced AR degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
All materials from Protocol 1
-
Immunoprecipitation (IP) lysis buffer
-
Anti-AR antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment: Seed and treat cells as described in Protocol 1. It is crucial to include a proteasome inhibitor (e.g., MG132) in the treatment groups to allow for the accumulation of ubiquitinated AR.
-
Cell Lysis: Lyse the cells in IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to pull down the complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated AR, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of AR.
-
Protocol 3: Cell Viability Assay
This protocol assesses the effect of AR degradation on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well cell culture plates
-
AR-degrading PROTAC of interest
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the AR-degrading PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Caption: Key components and interactions of an AR-targeting PROTAC.
Conclusion
The use of E3 ligase ligands within the framework of PROTAC technology represents a powerful and innovative approach to target the Androgen Receptor for degradation. This strategy holds significant promise for overcoming the challenges of drug resistance in prostate cancer. The protocols and information provided herein serve as a guide for researchers to effectively design, execute, and interpret experiments aimed at evaluating the efficacy and mechanism of novel AR-degrading molecules.
References
Application Notes and Protocols for In Vitro E3 Ligase Ligand 13 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
E3 ubiquitin ligases are a critical class of enzymes in the ubiquitin-proteasome system, responsible for substrate recognition and the subsequent transfer of ubiquitin, marking proteins for degradation. Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a key target in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and degradation.
Ligand 13 is a potent ligand for the CRBN E3 ligase, designed for incorporation into PROTACs.[1] These application notes provide detailed protocols for various in vitro assays to characterize the activity of Ligand 13 and PROTACs derived from it. The described assays are essential for determining binding affinity, assessing ubiquitination efficiency, and understanding the kinetics of ternary complex formation.
Signaling Pathway
Ligand 13, as part of a PROTAC, facilitates the formation of a ternary complex between the neosubstrate (target protein) and the CRL4^CRBN^ E3 ligase complex. This proximity induces the ubiquitination of the target protein by an E2-conjugating enzyme, leading to its recognition and degradation by the 26S proteasome.
Data Presentation
The following tables summarize representative quantitative data for CRBN ligands and associated PROTACs in various in vitro assays. This data is provided for comparative purposes and to offer expected value ranges for the described protocols.
Table 1: Binding Affinity of CRBN Ligands
| Compound | Assay Type | KD (nM) | IC50 (µM) | Reference |
| Pomalidomide | TR-FRET | - | 1.2 | [2] |
| Lenalidomide | TR-FRET | - | 1.5 | [2] |
| CC-220 | TR-FRET | - | 0.06 | [2] |
| YJ1b | TR-FRET | - | 0.206 | [3] |
| Thalidomide | Fluorescence Polarization | 117 | - |
Table 2: Ternary Complex Formation and Degradation Activity of CRBN-based PROTACs
| PROTAC | Target Protein | Assay Type | Ternary Complex KD (nM) | Cellular DC50 (nM) | Reference |
| dBET1 | BRD4 | TR-FRET | - | 78.8 | |
| PROTAC BET Degrader-1 | BRD2(BD1) | TR-FRET | - | 4.3 | |
| MZ1 | BRD4BD2 | SPR | - | - | |
| ZW30441 | METTL3/14 | Western Blot | - | ~2500 |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly measures the ability of Ligand 13, as part of a PROTAC, to induce the ubiquitination of a target protein in a reconstituted system.
Workflow Diagram:
Materials:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D3)
-
CRL4-CRBN E3 Ligase Complex
-
Ubiquitin
-
Target Protein (e.g., a known neosubstrate like IKZF1 or a protein of interest)
-
PROTAC containing Ligand 13
-
ATP Solution
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
SDS-PAGE Sample Buffer
-
PVDF membrane, blocking buffer, primary and secondary antibodies for Western blotting
Protocol:
-
Reaction Setup: On ice, prepare a master mix with the following final concentrations in a 25 µL reaction volume.
-
E1 Enzyme: 50-100 nM
-
E2 Enzyme: 200-500 nM
-
CRL4-CRBN Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
Target Protein: 200-500 nM
-
1x Ubiquitination Buffer
-
-
Aliquot the master mix into individual tubes.
-
Add the PROTAC containing Ligand 13 to the desired final concentrations (e.g., a serial dilution from 0.1 to 10 µM). Include a DMSO vehicle control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Termination and Analysis: Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein to visualize the characteristic laddering pattern of ubiquitination.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is used to measure the binding affinity of Ligand 13 to CRBN or to quantify the formation of the ternary complex (Target-PROTAC-CRBN).
Workflow Diagram:
Materials:
-
Tagged CRBN (e.g., GST-CRBN)
-
Tagged Target Protein (e.g., His-tagged)
-
PROTAC containing Ligand 13
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor 488 (AF488)-labeled anti-tag antibody (e.g., anti-His)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
384-well low-volume assay plates
Protocol (for Ternary Complex Formation):
-
Reagent Preparation: Prepare serial dilutions of the PROTAC containing Ligand 13 in assay buffer.
-
Reaction Setup: In a 384-well plate, add the reagents in the following order:
-
5 µL of PROTAC dilution or DMSO control.
-
10 µL of a pre-mixed solution of Tb-labeled anti-GST antibody (final concentration ~2 nM) and GST-CRBN (final concentration ~2 nM).
-
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of AF488-labeled anti-His antibody (final concentration ~4 nM) and His-tagged target protein (final concentration ~8 nM).
-
Incubation and Measurement: Incubate the plate for 180 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence (emission at 520 nm and 490 nm, excitation at ~340 nm).
-
Data Analysis: Calculate the ratio of the acceptor signal (520 nm) to the donor signal (490 nm). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based assay that can be used to measure the binding of Ligand 13 to CRBN or the formation of the ternary complex with high sensitivity.
Workflow Diagram:
Materials:
-
GST-tagged CRBN protein
-
Biotinylated CRBN ligand (as a tracer)
-
Ligand 13 (as the competitor)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
AlphaLISA Buffer
-
384-well ProxiPlate
Protocol (Competition Binding Assay):
-
Reagent Preparation: Prepare serial dilutions of Ligand 13 in AlphaLISA buffer.
-
Reaction Setup: In a 384-well plate, add the following in a final volume of 20 µL:
-
5 µL of Ligand 13 dilutions or buffer control.
-
5 µL of 4x GST-CRBN (final concentration ~3 nM).
-
5 µL of 4x biotinylated CRBN ligand (final concentration ~20 nM).
-
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a 2x mix of Streptavidin-Donor beads and anti-GST Acceptor beads (final concentration ~20 µg/mL each).
-
Incubation and Measurement: Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the concentration of Ligand 13 to generate a competition curve and calculate the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of E3 ligase Ligand 13 and its derivatives. By employing a combination of ubiquitination and binding assays, researchers can effectively determine the activity, affinity, and mechanism of action of these important molecules in the context of targeted protein degradation. The provided representative data and detailed methodologies will aid in the design and execution of experiments, ultimately accelerating the development of novel PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design of LIG-13 Based PROTACs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of E3 Ligase Ligand 13 (LIG-13)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a flexible linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
While the repertoire of E3 ligase ligands used in PROTAC design has been historically dominated by those targeting von Hippel-Lindau (VHL) and Cereblon (CRBN), the discovery of novel E3 ligase ligands is a critical area of research to expand the scope and selectivity of targeted protein degradation. This document introduces a novel, hypothetical E3 ligase ligand, LIG-13 , which recruits the E3 ligase U-box domain-containing protein 1 (UBOX1), an E3 ligase with tissue-specific expression that is highly active in certain cancer types. The development of LIG-13-based PROTACs offers the potential for enhanced selectivity and novel therapeutic opportunities in oncology.
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of a LIG-13-based PROTAC, herein named PROTAC-13-BRD4 , designed to target the bromodomain-containing protein 4 (BRD4), a well-validated cancer target.
PROTAC-13-BRD4: Design and Characteristics
PROTAC-13-BRD4 is designed to induce the degradation of BRD4 by recruiting the UBOX1 E3 ligase. Its modular design consists of:
-
Warhead: JQ1, a potent and well-characterized inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.
-
Linker: A polyethylene glycol (PEG)-based linker of optimized length to facilitate the formation of a stable ternary complex.
-
E3 Ligase Ligand: LIG-13, a novel, high-affinity ligand for the UBOX1 E3 ligase.
The rationale for this design is to leverage the high-affinity binding of JQ1 to BRD4 and the novel recruitment of UBOX1 by LIG-13 to achieve potent and selective degradation of BRD4 in cancer cells expressing high levels of UBOX1.
Data Presentation: In Vitro Characterization of PROTAC-13-BRD4
The following tables summarize the key in vitro data for PROTAC-13-BRD4, comparing its performance to a well-established CRBN-based BRD4 degrader, dBET1.
Table 1: Binding Affinities of PROTAC-13-BRD4 and its Components
| Compound | Target | Binding Affinity (Kd, nM) | Assay Method |
| JQ1 | BRD4 (BD1) | 50 | Isothermal Titration Calorimetry (ITC) |
| LIG-13 | UBOX1 | 25 | Surface Plasmon Resonance (SPR) |
| PROTAC-13-BRD4 | BRD4 (BD1) | 75 | ITC |
| PROTAC-13-BRD4 | UBOX1 | 40 | SPR |
Table 2: In Vitro Degradation Profile of PROTAC-13-BRD4 in Cancer Cell Lines
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Timepoint |
| MV-4-11 (AML) | PROTAC-13-BRD4 | 15 | 95 | 24h |
| MV-4-11 (AML) | dBET1 | 5 | 98 | 24h |
| A549 (NSCLC) | PROTAC-13-BRD4 | 250 | 80 | 24h |
| A549 (NSCLC) | dBET1 | >1000 | 20 | 24h |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Table 3: Cellular Proliferation Inhibition by PROTAC-13-BRD4
| Cell Line | PROTAC | IC50 (nM) | Assay |
| MV-4-11 (AML) | PROTAC-13-BRD4 | 30 | CellTiter-Glo (72h) |
| MV-4-11 (AML) | dBET1 | 10 | CellTiter-Glo (72h) |
| A549 (NSCLC) | PROTAC-13-BRD4 | 500 | CellTiter-Glo (72h) |
| A549 (NSCLC) | dBET1 | >2000 | CellTiter-Glo (72h) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of LIG-13 based PROTACs.
Protocol 1: Synthesis of PROTAC-13-BRD4
This protocol describes the synthesis of PROTAC-13-BRD4 via a convergent approach, involving the coupling of the JQ1-linker intermediate with the LIG-13 E3 ligase ligand.
Step 1: Synthesis of JQ1-Linker-Alkyne
-
Reagents: JQ1-acid, propargylamine, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add propargylamine (1.1 eq) and stir at room temperature overnight.
-
Monitor reaction completion by LC-MS.
-
Purify the product by flash column chromatography.
-
Step 2: Synthesis of LIG-13-Linker-Azide
-
Reagents: LIG-13-amine, 4-azidobutanoic acid, EDC, HOBt, anhydrous DCM.
-
Procedure:
-
Dissolve LIG-13-amine (1.0 eq) and 4-azidobutanoic acid (1.1 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature overnight.
-
Monitor reaction completion by LC-MS.
-
Purify the product by flash column chromatography.
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Reagents: JQ1-Linker-Alkyne, LIG-13-Linker-Azide, Copper(II) sulfate pentahydrate, Sodium ascorbate, t-BuOH/H2O.
-
Procedure:
-
Dissolve JQ1-Linker-Alkyne (1.0 eq) and LIG-13-Linker-Azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of Copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor reaction completion by LC-MS.
-
Purify the final PROTAC-13-BRD4 product by preparative HPLC.
-
Protocol 2: In Vitro BRD4 Degradation Assay
This protocol details the procedure for assessing the degradation of BRD4 in cancer cell lines following treatment with PROTAC-13-BRD4.
Materials:
-
MV-4-11 and A549 cancer cell lines.
-
PROTAC-13-BRD4 and dBET1 (as a control).
-
Complete cell culture medium.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Primary antibodies (anti-BRD4, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed MV-4-11 and A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of PROTAC-13-BRD4 and dBET1 in complete culture medium. Treat the cells with the compounds at various concentrations (e.g., 0.1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4 and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of PROTAC-13-BRD4 on the proliferation of cancer cells.
Materials:
-
MV-4-11 and A549 cancer cell lines.
-
PROTAC-13-BRD4 and dBET1.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Compound Treatment: The following day, treat the cells with a serial dilution of PROTAC-13-BRD4 and dBET1 for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the log of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols for E3 Ligase Ligand 13 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 13 is a component of the Proteolysis-Targeting Chimera (PROTAC) technology, a novel therapeutic strategy for targeted protein degradation. This ligand specifically recruits Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation of cancer-promoting proteins can inhibit tumor growth and, significantly, induce apoptosis in cancer cells.
PROTACs constructed with this compound, such as the well-characterized SNIPER(AR)-51 (Compound 42a), have demonstrated potent anti-cancer activity. These molecules not only induce the degradation of their target proteins but also trigger programmed cell death, offering a distinct advantage over traditional inhibitors. This document provides detailed application notes and experimental protocols for utilizing this compound-based PROTACs to induce apoptosis in cancer cells.
Mechanism of Action
PROTACs utilizing this compound function by forming a ternary complex between the target protein and an IAP E3 ligase (e.g., cIAP1). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The degradation of the target protein, often a driver of cancer cell proliferation and survival, coupled with the potential modulation of IAP function, leads to the activation of apoptotic pathways.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of an this compound-based PROTAC, SNIPER(AR)-51, in prostate cancer cell lines.
Table 1: Protein Knockdown Activity of SNIPER(AR)-51
| Cell Line | Target Protein | PROTAC Concentration (µM) | % of Protein Remaining (Compared to Control) |
| 22Rv1 | Androgen Receptor | 3 | < 20% |
| VCaP | Androgen Receptor | 3 | < 10% |
Table 2: Anti-proliferative Activity of SNIPER(AR)-51
| Cell Line | IC50 (µM) |
| VCaP | ~ 1 |
Table 3: Apoptosis Induction by SNIPER(AR)-51
| Cell Line | Treatment | % of Annexin V-Positive Cells |
| VCaP | Control | < 5% |
| VCaP | SNIPER(AR)-51 (3 µM) | > 25% |
| VCaP | SNIPER(AR)-51 (3 µM) + z-VAD-fmk | < 10% |
Signaling Pathway
The degradation of a key survival protein, such as the Androgen Receptor in prostate cancer, by an this compound-containing PROTAC disrupts downstream signaling pathways that promote cell growth and inhibit apoptosis. This disruption, potentially in concert with the modulation of IAP activity, leads to the activation of the intrinsic apoptotic pathway, characterized by caspase activation.
Caption: PROTAC-induced degradation and apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an this compound-based PROTAC in inducing apoptosis in cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., VCaP)
-
Complete culture medium
-
96-well plates
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the PROTAC or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Target Protein Degradation
This protocol is used to detect and quantify the levels of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control and a co-treatment with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the PROTAC, vehicle control, or PROTAC plus a pan-caspase inhibitor for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating an this compound-based PROTAC.
References
Application Notes and Protocols for E3 Ligase Ligand 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 13 is a high-affinity ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ubiquitin ligase. This ligand is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation. By incorporating this compound into a heterobifunctional PROTAC molecule, researchers can harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs) implicated in various diseases. These application notes provide detailed information on the procurement of this compound, along with comprehensive protocols for its use in the synthesis of PROTACs and subsequent experimental validation.
Supplier and Purchasing Information
For the convenience of researchers, this compound is available from several reputable suppliers. The following table summarizes the purchasing information from key vendors. Please note that pricing is subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-128810 | >98% | 10 mg, 50 mg, 100 mg, 250 mg |
| GlpBio | GC35927 | >98% | 10 mg, 50 mg, 100 mg |
| Immunomart | T17871 | Not specified | Inquire for details |
Signaling Pathway of IAP-based PROTACs
PROTACs containing this compound function by inducing the proximity of an IAP E3 ligase to a specific target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of action of an IAP-based PROTAC utilizing this compound.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC by coupling this compound to a ligand for a protein of interest (POI) via a linker. The specific chemistry will depend on the functional groups present on the POI ligand and the chosen linker. This example outlines an amide bond formation.
Materials:
-
This compound with a carboxylic acid functional group
-
POI ligand with a primary or secondary amine
-
Linker with appropriate functional groups (e.g., amine and carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Linker Attachment to POI Ligand: a. Dissolve the POI ligand (1 eq) and an excess of a bifunctional linker (e.g., with a Boc-protected amine and a carboxylic acid, 1.2 eq) in anhydrous DMF. b. Add HATU (1.5 eq) and DIPEA (3 eq) to the solution. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the product by HPLC to obtain the POI-linker conjugate. e. Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to reveal the free amine. Purify the deprotected product.
-
Coupling of POI-Linker to this compound: a. Dissolve this compound (with a carboxylic acid, 1 eq) and the purified POI-linker (with a free amine, 1.1 eq) in anhydrous DMF. b. Add HATU (1.5 eq) and DIPEA (3 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC molecule by preparative HPLC. e. Characterize the final product by LC-MS and NMR.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for assessing the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO). c. Treat the cells with the PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using ECL substrate and capture the chemiluminescent signal. g. Strip the membrane (if necessary) and re-probe for the loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant IAP E3 ligase
-
Recombinant POI
-
Synthesized PROTAC
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody
-
Anti-POI antibody
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, IAP E3 ligase, and the recombinant POI. b. Add the synthesized PROTAC at various concentrations. Include a no-PROTAC control. c. Initiate the reaction by adding Mg-ATP.
-
Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. c. Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated POI (appearing as a high-molecular-weight smear). d. Optionally, perform a parallel Western blot with an anti-POI antibody to observe the shift in molecular weight corresponding to ubiquitination.
Troubleshooting & Optimization
Improving the solubility of E3 ligase Ligand 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of E3 ligase Ligand 13.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of Ligand 13?
A1: The initial assessment of a new compound's solubility, such as Ligand 13, typically involves determining its equilibrium solubility in various aqueous media. This includes deionized water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These preliminary studies help to classify the compound and guide the selection of an appropriate solubility enhancement strategy.[1]
Q2: How does pH influence the solubility of an ionizable compound like Ligand 13?
A2: For ionizable compounds, solubility is heavily dependent on the pH of the solution. Weakly acidic compounds are more soluble at pH values above their acid dissociation constant (pKa), where they exist in their ionized (salt) form. Conversely, weakly basic compounds are more soluble at pH values below their pKa. Therefore, adjusting the pH of the solution is a primary and often effective method to enhance the solubility of ionizable drugs.[1]
Q3: What are the main categories of solubility enhancement techniques for a compound like Ligand 13?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1][2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[2]
-
Chemical Modifications: These involve altering the chemical structure or properties of the drug through salt formation, derivatization, complexation (e.g., with cyclodextrins), or the use of buffers and pH adjustment.
-
Other Methods: Techniques like the use of co-solvents, surfactants, and the formation of solid dispersions are also common.
Q4: When should I consider using a co-solvent for Ligand 13?
A4: A co-solvent should be considered when the aqueous solubility of Ligand 13 is too low for in vitro and in vivo studies even after pH optimization. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds. The selection of a co-solvent depends on the specific experimental system and any potential toxicity to cells or animals.
Q5: What is a solid dispersion and how can it improve the solubility of Ligand 13?
A5: A solid dispersion is a system where a hydrophobic drug, like Ligand 13, is dispersed within a hydrophilic matrix. This formulation can enhance the dissolution and bioavailability of the compound. Methods like hot-melt extrusion and solvent evaporation are used to prepare solid dispersions. While effective, this technique can be more complex and may require careful selection of the polymer matrix and preparation method.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Ligand 13.
Issue 1: Ligand 13 precipitates out of solution upon dilution of a DMSO stock.
-
Question: My Ligand 13 is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
-
Answer: This is a common issue known as "crashing out." Here are several strategies to address this:
-
Reduce Stock Concentration: Lowering the concentration of your stock solution in the organic solvent can help.
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.
-
Prepare a Solid Dispersion: For a more robust solution, consider preparing a solid dispersion of your compound with a hydrophilic polymer to improve its dissolution rate.
-
Issue 2: Inconsistent results in solubility assays for Ligand 13.
-
Question: I am getting variable results from my shake-flask solubility experiments with Ligand 13. What could be the cause?
-
Answer: Inconsistent results in solubility assays can stem from several factors:
-
Insufficient Equilibration Time: Ensure that equilibrium solubility is truly reached. It is good practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Temperature Fluctuations: Conduct the experiments in a temperature-controlled environment, as solubility is temperature-dependent.
-
Presence of Different Solid-State Forms: The presence of different polymorphs or an amorphous form of Ligand 13 can lead to variability.
-
Issue 3: pH adjustment is not sufficiently improving the solubility of Ligand 13.
-
Question: Ligand 13 is a weakly acidic compound, but adjusting the pH to 7.4 does not provide the desired solubility for my cell-based assay. What are the next steps?
-
Answer:
-
Verify pKa: Experimentally determine the pKa of your compound to confirm the optimal pH for solubilization.
-
Assess Stability: Conduct a stability study of your compound at the target pH to rule out degradation.
-
Explore Co-solvents: If solubility is still insufficient, consider adding a small, non-toxic percentage of a co-solvent like DMSO or ethanol to your buffered solution.
-
Data Presentation
Table 1: Solubility of Ligand 13 in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 5 |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | 2,500 |
| 10% DMSO in PBS | 25 | 50 |
| 20% Ethanol in PBS | 25 | 120 |
Table 2: Effect of pH on the Aqueous Solubility of Ligand 13
| pH | Buffer System | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | SGF | 37 | < 0.5 |
| 4.5 | Acetate | 37 | 2 |
| 6.8 | Phosphate | 37 | 8 |
| 7.4 | Phosphate | 37 | 15 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
-
Add an excess amount of Ligand 13 to a known volume of the desired solvent in a glass vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of Ligand 13 using a validated analytical method, such as HPLC or LC-MS/MS.
Protocol 2: Preparation of a Solid Dispersion of Ligand 13
-
Select a hydrophilic polymer (e.g., PVP, HPMC, or Soluplus®).
-
Dissolve both Ligand 13 and the polymer in a common volatile solvent (e.g., methanol or acetone).
-
Remove the solvent by rotary evaporation under reduced pressure to form a thin film.
-
Further dry the film under a high vacuum to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and grind it into a fine powder.
-
Characterize the solid dispersion for drug loading, uniformity, and dissolution properties.
Visualizations
Caption: Workflow for improving the solubility of Ligand 13.
Caption: Troubleshooting logic for Ligand 13 precipitation.
References
E3 ligase Ligand 13 stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of E3 Ligase Ligand 13 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to ensure the successful application of Ligand 13 in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of Ligand 13 exceeds its aqueous solubility limit. | - Decrease the final concentration of the ligand in your assay. - Experiment with different pH values for your buffer, as the solubility of ionizable compounds can be pH-dependent.[1] - Consider using a co-solvent system (e.g., with ethanol or PEG) or a formulation with excipients like cyclodextrins to improve solubility.[1] |
| Inconsistent experimental results | Degradation of Ligand 13 in the aqueous solution over the course of the experiment. | - Perform a stability study of Ligand 13 in your specific experimental buffer and conditions (e.g., temperature, light exposure). - Prepare fresh solutions of Ligand 13 for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Loss of activity over time | Chemical instability of Ligand 13, leading to the formation of inactive byproducts. | - Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[1] - Protect solutions from light, as some compounds are light-sensitive. - Analyze the purity of your Ligand 13 solution over time using techniques like HPLC. |
| No or weak signal in cell-based assays | Poor cell permeability of Ligand 13 or rapid intracellular degradation. | - Assess the cell permeability of Ligand 13 using appropriate assays. - If permeability is low, consider structural modifications to the ligand or the use of formulation strategies. - Investigate potential metabolic pathways that may be degrading the ligand within the cell. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[1] For example, a 10 mM stock solution can be prepared and then serially diluted to the desired concentrations for your experiments.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid Ligand 13 should be stored at -20°C for up to 3 years or at 4°C for up to 2 years, kept desiccated. Stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.
Q3: My Ligand 13 solution appears cloudy after dilution in my aqueous buffer. What should I do?
A3: Cloudiness or precipitation indicates that the ligand's solubility limit has been exceeded in the aqueous buffer. You can try lowering the final concentration, adjusting the pH of your buffer, or using a co-solvent to enhance solubility.
Q4: How can I assess the stability of Ligand 13 in my specific experimental conditions?
A4: You can perform a time-course experiment where you incubate Ligand 13 in your experimental buffer at the desired temperature. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and analyze the concentration of the intact ligand using a suitable analytical method like HPLC.
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility of this compound
Objective: To determine the approximate kinetic solubility of Ligand 13 in a specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a stock solution: Dissolve Ligand 13 in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will result in a range of final ligand concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is considered the approximate kinetic solubility of Ligand 13 under the tested conditions.
Protocol 2: Evaluation of Chemical Stability of this compound
Objective: To assess the chemical stability of Ligand 13 in a specific solution over time.
Materials:
-
This compound solution at the final working concentration in the desired buffer (e.g., cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column and detector
-
Centrifuge and HPLC vials
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of Ligand 13 in the desired buffer at the final working concentration. Centrifuge the sample to pellet any initial precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline measurement.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution. Process it as described in step 1 (centrifugation and transfer to an HPLC vial).
-
HPLC Analysis: Analyze all the collected samples (T=0 and subsequent time points) by HPLC to determine the concentration of the intact Ligand 13.
-
Data Analysis: Compare the concentration of Ligand 13 at each time point to the initial concentration at T=0 to determine the extent of degradation over time.
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: A troubleshooting workflow for addressing stability and solubility issues with this compound.
Caption: A general experimental workflow for working with this compound.
References
Technical Support Center: PROTAC Experiments with E3 Ligase Ligand 13
Welcome to the technical support center for PROTAC experiments utilizing E3 Ligase Ligand 13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in PROTACs?
This compound is a molecule that binds to an E3 ubiquitin ligase.[1] In a PROTAC (Proteolysis Targeting Chimera), this ligand is connected via a linker to another ligand that binds to a specific protein of interest (POI). This bifunctional molecule brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]
Q2: What are the critical first steps before starting a PROTAC experiment with this compound?
Before initiating your experiment, it is crucial to:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and the E3 ligase that Ligand 13 binds to at sufficient levels.[4][5] This can be verified by Western blotting or qPCR.
-
Verify Compound Integrity: Ensure that your PROTAC molecule incorporating this compound is properly stored, has not degraded, and is soluble in your cell culture media. It is advisable to prepare fresh stock solutions for each experiment.
Troubleshooting Guides
Below are common issues encountered during PROTAC experiments, along with potential causes and solutions.
Issue 1: No or Inconsistent Degradation of the Target Protein
Symptom: Western blot analysis shows no reduction or variable reduction in the levels of the target protein after treatment with the PROTAC.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) for degradation. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at an optimal PROTAC concentration to identify the ideal incubation time for maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of the E3 ligase targeted by Ligand 13 in your cell line via Western blot or qPCR. Consider using a different cell line with higher expression levels. |
| Poor Cell Permeability | The large size and physicochemical properties of PROTACs can limit their ability to cross the cell membrane. Consider performing a cell permeability assay. |
| Inefficient Ternary Complex Formation | The linker connecting the target ligand and this compound may not be optimal for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). |
Experimental Workflow for Issue 1:
Caption: Troubleshooting workflow for no or inconsistent protein degradation.
Issue 2: The "Hook Effect" - Decreased Degradation at High PROTAC Concentrations
Symptom: The dose-response curve is bell-shaped, with protein degradation decreasing at higher PROTAC concentrations.
Cause: At excessive concentrations, the PROTAC can form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.
Troubleshooting Steps:
| Troubleshooting Step | Description |
| Confirm the Hook Effect | Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end. |
| Determine Optimal Concentration | Identify the concentration that provides maximal degradation (Dmax) and use concentrations at or below this for future experiments. This will ensure you are working in the productive range of the dose-response curve. |
Data Presentation: Dose-Response with Hook Effect
| PROTAC Conc. (nM) | % Target Protein Remaining (Hypothetical Data) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 20% (Dmax) |
| 1000 | 45% |
| 10000 | 70% |
Diagram of the Hook Effect:
Caption: Formation of productive vs. unproductive complexes at different PROTAC concentrations.
Issue 3: Off-Target Effects
Symptom: Degradation of proteins other than the intended target is observed, potentially leading to cellular toxicity.
Cause: The PROTAC may induce the degradation of other proteins due to promiscuous binding of either the target ligand or the E3 ligase ligand. Pomalidomide-based PROTACs, for example, have been shown to degrade zinc-finger proteins independently of the target ligand.
Troubleshooting and Validation Steps:
| Validation Step | Description |
| Global Proteomics | Use techniques like mass spectrometry to identify and quantify all proteins in the cell after PROTAC treatment. Proteins showing a significant, dose-dependent decrease are potential off-targets. |
| Targeted Validation | Confirm the degradation of potential off-targets identified from proteomics using Western blotting with validated antibodies. |
| Inactive Control PROTAC | Synthesize a control PROTAC where either the target-binding or E3 ligase-binding ligand is inactive. This control should not induce degradation of the target or off-target proteins. |
| E3 Ligase Ligand Competition | Co-treat cells with an excess of the free this compound. This should competitively inhibit the binding of the PROTAC to the E3 ligase and prevent degradation of both the target and any off-target proteins. |
Workflow for Assessing Off-Target Effects:
Caption: Logical flow for assessing off-target effects of a PROTAC.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is used to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation).
-
Cell Seeding: Plate your cells of interest in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve, including any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to evaluate the passive permeability of a compound across an artificial membrane, which can be predictive of gastrointestinal tract absorption or blood-brain barrier permeability.
-
Prepare Donor Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The PROTAC compound is added to the wells of this donor plate in a buffer solution (e.g., PBS at pH 7.4).
-
Prepare Acceptor Plate: An acceptor plate is filled with buffer solution.
-
Sandwich Assembly: The donor plate is placed on top of the acceptor plate, allowing the compound to diffuse from the donor well, through the artificial membrane, and into the acceptor well.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculate Permeability: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Representative Permeability Data:
| Compound Type | Typical Molecular Weight (Da) | Typical Permeability (Pe, 10⁻⁶ cm/s) |
| Small Molecule Drug | < 500 | > 1.0 |
| PROTAC | 700 - 1100 | < 1.0 |
Note: PROTACs generally have lower passive permeability compared to traditional small molecule drugs due to their larger size and higher polar surface area.
This technical support center provides a foundational guide for troubleshooting your PROTAC experiments. For more complex issues, further optimization of the PROTAC structure, including the linker and ligands, may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expanding PROTACtable genome universe of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Binding Affinity of E3 Ligase Ligand 13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the binding affinity of E3 ligase Ligand 13.
Frequently Asked Questions (FAQs)
Q1: We are observing low binding affinity for Ligand 13 to its target E3 ligase. What are the initial steps to troubleshoot this issue?
A1: Low binding affinity can stem from several factors. A systematic approach is crucial for identifying the root cause.
-
Confirm Ligand Integrity and Purity: Ensure the synthesized Ligand 13 is of high purity (≥95%) and structurally correct. Impurities or degradation products can lead to inaccurate affinity measurements. We recommend verifying the compound's identity and purity using methods like LC-MS and NMR.[1]
-
Assess Protein Quality: The quality of the E3 ligase protein is critical. Confirm its identity, purity, and proper folding. Use techniques like SDS-PAGE and mass spectrometry for verification. Ensure that the protein is active and stable under the assay conditions.
-
Optimize Assay Conditions: Suboptimal assay conditions can significantly impact measured affinity. Systematically vary parameters such as buffer composition (pH, salt concentration), temperature, and the concentration of additives (e.g., detergents, reducing agents) to find the optimal conditions for the interaction.
-
Re-evaluate Assay Choice: The chosen binding assay may not be suitable for your specific system. Consider orthogonal methods to validate your findings. For example, if you are using Surface Plasmon Resonance (SPR), you could confirm the results with Isothermal Titration Calorimetry (ITC) or a cellular target engagement assay.[1][2]
Q2: What chemical modifications can we make to Ligand 13 to improve its binding affinity for the E3 ligase?
A2: Improving binding affinity often involves iterative structural modifications based on Structure-Activity Relationships (SAR).[3]
-
Introduce Halogen Bonds: Introducing fluorine atoms into aromatic rings of the ligand can enhance binding affinity and improve druggability.[4]
-
Scaffold Hopping and Fragment-Based Approaches: If rational design is not yielding improvements, consider scaffold hopping to explore new chemical space. Fragment-based screening can also identify new, small molecular binders that can be grown or merged to create a higher affinity ligand.
-
Structure-Guided Design: If a co-crystal structure of the E3 ligase with a substrate or another ligand is available, use this information to guide the design of modifications to Ligand 13. This can help in identifying key interaction points and designing ligands that form more stable complexes.
-
Optimize Lipophilicity: Increasing the lipophilicity of the ligand can sometimes lead to higher cell permeability and improved binding affinity.
Q3: How does the choice of E3 ligase impact the strategies for enhancing ligand binding affinity?
A3: Different E3 ligases have distinct substrate recognition domains and binding pockets, which dictates the optimal chemical properties of a ligand. While over 600 E3 ligases are known, most current research focuses on a few, such as CRBN and VHL.
-
CRBN Ligands: Ligands for CRBN are often based on thalidomide and its analogs (IMiDs). Modifications to these scaffolds are well-documented and can be a good starting point for optimization.
-
VHL Ligands: VHL ligands often mimic the binding of the HIF-1α substrate. Structure-guided design based on the VHL:HIF-1α interaction is a common strategy. It has been shown that even weak binding affinity VHL E3 ligase ligands can be employed to create highly potent PROTACs.
-
Novel E3 Ligases: For less-characterized E3 ligases, a broader range of discovery methods, such as high-throughput screening and DNA-encoded library (DEL) screening, may be necessary to identify initial hits for further optimization.
Troubleshooting Guides
Issue: Inconsistent Binding Affinity Measurements
| Possible Cause | Troubleshooting Step |
| Ligand Aggregation | 1. Measure the solubility of Ligand 13 in the assay buffer. 2. Include a non-ionic detergent (e.g., Tween-20) in the buffer to minimize non-specific binding and aggregation. 3. Visually inspect the ligand solution for precipitation. |
| Protein Instability | 1. Assess the stability of the E3 ligase protein over the time course of the experiment. 2. Optimize buffer conditions (pH, ionic strength) to enhance protein stability. 3. Consider adding a stabilizing agent, such as glycerol or BSA. |
| Assay Artifacts | 1. Run control experiments, including a reference compound with known binding affinity. 2. Perform a buffer-only injection in SPR to check for baseline drift. 3. In cellular assays, ensure that the observed effect is not due to cytotoxicity. |
Issue: Low Cellular Potency Despite Good In Vitro Binding Affinity
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Assess the physicochemical properties of Ligand 13 (e.g., lipophilicity, molecular weight). 2. Perform a cellular uptake assay to measure the intracellular concentration of the ligand. 3. Modify the ligand to improve its permeability, for example, by reducing the number of hydrogen bond donors or increasing lipophilicity. |
| Efflux by Transporters | 1. Use cell lines with known expression levels of common efflux transporters (e.g., P-gp). 2. Test the effect of known efflux pump inhibitors on the cellular activity of Ligand 13. |
| Intracellular Metabolism | 1. Incubate Ligand 13 with liver microsomes or hepatocytes to assess its metabolic stability. 2. Identify potential metabolic "soft spots" on the ligand and modify the structure to block metabolism. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
-
Immobilization of E3 Ligase:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Inject the purified E3 ligase protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Ligand 13 in a suitable running buffer.
-
Inject the ligand solutions over the immobilized E3 ligase surface, starting with the lowest concentration.
-
Include a buffer-only injection as a reference.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active sensorgram.
-
Fit the resulting binding curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Sample Preparation:
-
Dialyze the purified E3 ligase protein and dissolve Ligand 13 in the same buffer to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions before the experiment.
-
-
Titration:
-
Load the E3 ligase solution into the sample cell and Ligand 13 into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
In-Cell ELISA for Cellular Target Engagement
This protocol is adapted from a method to determine the binding affinity of ligands towards CRBN E3 ubiquitin ligase.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MM1S or MCF-7) in the appropriate medium.
-
Treat the cells with varying concentrations of Ligand 13 for a specified period. Include a positive control (e.g., pomalidomide for CRBN) and a vehicle control.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., formaldehyde).
-
Permeabilize the cells to allow antibody access to intracellular proteins.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody specific for a known downstream target of the E3 ligase (e.g., HDAC6 for CRBN).
-
Wash the cells and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).
-
Normalize the signal to the cell number and plot the results as a function of Ligand 13 concentration to determine the cellular EC50.
-
Data Presentation
Table 1: Example Binding Affinity Data for Ligand 13 Analogs
| Analog | Modification | SPR KD (nM) | ITC KD (nM) | Cellular EC50 (µM) |
| Ligand 13 | Parent Molecule | 520 | 550 | >10 |
| 13-F1 | Fluoro-substitution on Phenyl Ring | 150 | 165 | 2.5 |
| 13-OH1 | Hydroxyl Group Addition | 800 | 820 | >10 |
| 13-Me1 | Methyl Group Addition | 350 | 370 | 5.1 |
Visualizations
Caption: Workflow for enhancing Ligand 13 binding affinity.
References
- 1. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
E3 ligase Ligand 13 degradation and metabolic stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation and metabolic stability of E3 ligase Ligand 13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] Ligand 13 functions by binding to an E3 ubiquitin ligase, thereby recruiting it to a target protein of interest (POI) that is bound by the other end of the PROTAC. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This technology is utilized to target proteins that have been traditionally considered "undruggable".[3][4]
Q2: My PROTAC incorporating Ligand 13 shows poor degradation of the target protein. What are the potential causes?
A2: Insufficient degradation can stem from several factors:
-
Poor Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for efficient degradation. The linker connecting Ligand 13 to the POI ligand plays a critical role in this, and its length and composition may need optimization.
-
Low Cell Permeability: PROTACs are often large molecules and may have poor cell permeability, limiting their access to intracellular targets.
-
Metabolic Instability: The PROTAC molecule may be rapidly metabolized, leading to a short half-life and reduced efficacy.
-
E3 Ligase Expression Levels: The specific E3 ligase that Ligand 13 binds to may be expressed at low levels in the cell line being used.
Q3: How does the linker length and composition affect the metabolic stability of a PROTAC containing Ligand 13?
A3: The linker is often the most metabolically vulnerable part of a PROTAC.
-
Length: Generally, as the length of a flexible alkyl linker increases, the metabolic stability of the PROTAC decreases. Shorter linkers can create steric hindrance, which may protect the molecule from metabolic enzymes.
-
Composition: Incorporating cyclic elements like piperazine or triazole rings into the linker can enhance metabolic stability compared to linear linkers.
Q4: What are the key metabolic enzymes involved in the degradation of PROTACs?
A4: The primary enzymes responsible for the metabolism of PROTACs are Phase I and Phase II drug-metabolizing enzymes. Key enzymes to consider are:
-
Cytochrome P450 (CYP) enzymes: Particularly CYP3A4, which is a major enzyme in drug metabolism.
-
Aldehyde oxidase (AO): Some PROTACs can be susceptible to metabolism by AO. It's important to note that there can be species differences in AO activity.
-
Hydrolases: Ester or amide bonds within the linker or ligands can be susceptible to hydrolysis in plasma or whole blood.
Troubleshooting Guides
Issue 1: Rapid in vitro degradation of Ligand 13-based PROTAC in liver microsomes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High CYP450-mediated metabolism | 1. Co-incubate the PROTAC with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) in the microsomal assay. 2. Test in individual recombinant human CYP enzyme systems to identify the specific isoform(s) responsible. | 1. A significant increase in the PROTAC's half-life will confirm CYP-mediated metabolism. 2. Identification of the specific CYP isoform will allow for more targeted chemical modifications to block the metabolic site. |
| Metabolism by Aldehyde Oxidase (AO) | 1. Perform the stability assay in liver S9 fractions or cytosol, which contain AO. 2. Include an AO inhibitor (e.g., hydralazine) in the incubation. | 1. If degradation is observed in S9/cytosol but not microsomes, AO is likely involved. 2. Inhibition of degradation will confirm the role of AO. |
| Linker Instability | 1. Synthesize analogs with modified linkers (e.g., shorter, more rigid, or containing cyclic moieties). 2. Analyze metabolites using LC-MS/MS to identify cleavage sites. | 1. Improved metabolic stability will indicate the linker was the primary site of metabolism. 2. Identification of metabolic "soft spots" will guide rational design of more stable linkers. |
Issue 2: Poor cellular activity (DC50 > 1 µM) despite good biochemical binding.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Cell Permeability | 1. Perform a Caco-2 or PAMPA assay to assess permeability. 2. Modify the PROTAC to improve physicochemical properties (e.g., reduce hydrogen bond donors, increase lipophilicity within an optimal range). | 1. Quantitative permeability data will confirm if this is a limiting factor. 2. Improved permeability should lead to better cellular potency. |
| Efflux by Transporters | 1. Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-gp). | An increase in intracellular PROTAC concentration and enhanced degradation activity will suggest it is a substrate for efflux pumps. |
| Suboptimal Ternary Complex Formation in Cells | 1. Perform cellular target engagement assays (e.g., NanoBRET) to confirm the PROTAC is binding to both the target and the E3 ligase simultaneously. | Confirmation of ternary complex formation in a cellular context will validate the mechanism of action. If no complex is formed, redesign of the linker may be necessary. |
Quantitative Data Summary
The following tables present hypothetical data for a series of PROTACs based on Ligand 13, illustrating the impact of linker length and E3 ligase ligand choice on metabolic stability.
Table 1: Impact of Linker Length on Metabolic Stability of Ligand 13-based PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | Human Liver Microsome t1/2 (min) |
| L13-P-01 | PEG | 4 | 125 |
| L13-P-02 | PEG | 8 | 65 |
| L13-P-03 | PEG | 12 | 20 |
| L13-P-04 | Alkyl | 5 | 98 |
| L13-P-05 | Alkyl | 9 | 42 |
Table 2: Impact of E3 Ligase Ligand on Metabolic Stability
| PROTAC ID | POI Ligand | E3 Ligase Ligand | Human Hepatocyte t1/2 (min) |
| PROTAC-A | JQ1 | Ligand 13 (CRBN) | 150 |
| PROTAC-B | JQ1 | VHL Ligand | 95 |
| PROTAC-C | JQ1 | IAP Ligand | 110 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) of a Ligand 13-based PROTAC.
Materials:
-
Ligand 13-based PROTAC
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC and control compounds in DMSO.
-
In a 96-well plate, add phosphate buffer.
-
Add the PROTAC to the buffer to a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding pre-warmed HLM and the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) from the disappearance rate of the PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To assess the ability of a Ligand 13-based PROTAC to induce the degradation of a target protein in cells.
Materials:
-
Cell line expressing the target protein and the E3 ligase for Ligand 13.
-
Ligand 13-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Ligand 13-based PROTAC (and controls: vehicle, MG132) for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of action for a Ligand 13-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting logic for poor PROTAC performance.
References
Addressing resistance to E3 ligase Ligand 13-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to E3 ligase ligand-based PROTACs. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cells, previously sensitive to my PROTAC, are now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to PROTACs is a significant challenge. The most frequently observed mechanisms do not typically involve mutations in the target protein, which is a common issue with traditional small-molecule inhibitors.[1][2] Instead, resistance often arises from alterations in the cellular machinery that PROTACs hijack for their function. Key mechanisms include:
-
Genomic Alterations in the E3 Ligase Complex: This is a primary driver of resistance.[1][3] Cancer cells can develop genomic alterations that compromise the core components of the recruited E3 ligase complex.[1] For instance, with CRBN-based PROTACs, resistance can emerge from the deletion of the CRBN gene. Similarly, for VHL-based PROTACs, resistance can be caused by the loss of CUL2, a critical component of the VHL E3 ligase complex.
-
Downregulation of E3 Ligase Components: Reduced expression of the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) or its associated proteins can lead to diminished PROTAC efficacy. Without sufficient levels of the E3 ligase, the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) is impaired, preventing target degradation.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1), can actively pump the PROTAC out of the cell. This reduces the intracellular concentration of the PROTAC, preventing it from reaching the levels needed for effective target degradation.
-
Target Protein Overexpression: While less common than with inhibitors, significant overexpression of the target protein can sometimes contribute to reduced PROTAC sensitivity.
-
Activation of Bypass Signaling Pathways: Cells can adapt to the degradation of a target protein by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of the PROTAC.
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A systematic, multi-step approach is crucial to pinpoint the cause of resistance. We recommend the following workflow to diagnose the underlying mechanism in your resistant cell line.
Workflow for diagnosing PROTAC resistance.
Q3: My PROTAC is no longer degrading the target protein in my resistant cell line. What are my next steps?
A3: If you have confirmed that the target protein is not being degraded, the issue likely resides within the PROTAC's mechanism of action. The primary suspects are alterations in the E3 ligase machinery or insufficient intracellular PROTAC concentration due to drug efflux.
-
Assess E3 Ligase Expression: Perform a Western blot to compare the protein levels of the recruited E3 ligase (e.g., CRBN or VHL) and its key complex components (e.g., CUL2 for VHL-based PROTACs) between your resistant and parental cell lines. A significant reduction in the expression of any of these components in the resistant line is a strong indicator of the resistance mechanism.
-
Test for Drug Efflux: To determine if increased drug efflux is the cause, perform a cell viability assay with your PROTAC in the presence and absence of an MDR1 inhibitor (e.g., verapamil or tariquidar). A significant leftward shift in the IC50 curve in the presence of the inhibitor suggests that drug efflux is contributing to resistance.
-
Switch E3 Ligase System: A key advantage of PROTACs is the ability to swap the E3 ligase-recruiting moiety. If you observe resistance to a CRBN-based PROTAC, for example, test a VHL-based PROTAC targeting the same protein. Often, resistance to one class of PROTACs does not confer resistance to another.
Q4: Can mutations in the target protein cause resistance to PROTACs?
A4: While it is a possibility, resistance to PROTACs due to secondary mutations in the target protein that prevent PROTAC binding is observed less frequently than with traditional inhibitors. The catalytic nature of PROTACs and their ability to degrade the entire protein, rather than just blocking an active site, makes them less susceptible to this form of resistance. However, it is still a potential mechanism that can be investigated by sequencing the target protein's gene in the resistant cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced potency (higher IC50) in resistant cells | Increased drug efflux | 1. Perform a cell viability assay with the PROTAC in the presence and absence of an MDR1 inhibitor (e.g., verapamil). A significant shift in IC50 indicates efflux-mediated resistance. 2. If efflux is confirmed, consider redesigning the PROTAC to have physicochemical properties less favorable for efflux pump recognition. |
| Downregulation of the recruited E3 ligase (e.g., CRBN or VHL) | 1. Assess the protein levels of the E3 ligase components by Western blot. 2. Treat cells with a PROTAC that utilizes a different E3 ligase. For example, if resistant to a CRBN-based degrader, test a VHL-based degrader. | |
| Incomplete or absent target protein degradation | Loss of E3 ligase component expression | 1. Confirm the presence of all necessary components of the recruited E3 ligase complex (e.g., for CRBN-based PROTACs: CRBN, DDB1, CUL4A/B, ROC1) via Western blot. 2. If a component is missing, consider a rescue experiment by transfecting the resistant cells with the missing component to see if degradation is restored. |
| Impaired ternary complex formation | 1. Perform a co-immunoprecipitation (Co-IP) experiment to assess the interaction between the target protein, the PROTAC, and the E3 ligase. Pull down the E3 ligase and blot for the target protein in the presence of the PROTAC. | |
| Insufficient intracellular PROTAC concentration | 1. Increase the concentration of the PROTAC in your experiment. 2. If efflux is suspected, co-treat with an MDR1 inhibitor. | |
| Cell viability is unaffected despite target degradation | Activation of a bypass signaling pathway | 1. Use pathway-specific antibody arrays or perform Western blots for key phosphorylated proteins in alternative survival pathways (e.g., p-AKT, p-ERK). 2. Consider combination therapies with inhibitors of the identified bypass pathway. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the investigation of resistance to a CRBN-based PROTAC.
| Cell Line | PROTAC IC50 (nM) | PROTAC + Verapamil (10 µM) IC50 (nM) | Target Protein Degradation at 100 nM PROTAC (% of control) | CRBN Protein Level (% of parental) |
| Parental | 25 | 22 | 95% | 100% |
| Resistant Clone A | >1000 | 50 | 90% | 105% |
| Resistant Clone B | >1000 | >1000 | 15% | <10% |
-
Resistant Clone A likely has an efflux pump-mediated resistance mechanism, as indicated by the significant shift in IC50 in the presence of verapamil.
-
Resistant Clone B likely has a resistance mechanism involving the loss of CRBN expression, as evidenced by the lack of target degradation and low CRBN protein levels.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation and E3 Ligase Expression
-
Cell Seeding and Treatment: Seed parental and resistant cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with a dose-response of the PROTAC for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein, the E3 ligase components (e.g., CRBN, VHL), and a loading control (e.g., β-actin, GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assay with Efflux Pump Inhibitor
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate at a density that will not lead to over-confluency during the assay period.
-
Treatment: Prepare serial dilutions of the PROTAC. Treat the cells with the PROTAC dilutions in the presence or absence of a fixed concentration of an MDR1 inhibitor (e.g., 10 µM verapamil). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curves to determine the IC50 values.
Visualizations
PROTAC-mediated degradation pathway.
Mechanisms of resistance to PROTACs.
References
Technical Support Center: Optimizing Ternary Complex Formation with IAP Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working on targeted protein degradation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the formation of ternary complexes involving Inhibitor of Apoptosis (IAP) E3 ligases.
I. FAQs and Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General & Conceptual Questions
Q1: What is a ternary complex in the context of IAP-based degraders?
A1: A ternary complex is the crucial starting point for targeted protein degradation mediated by IAP-recruiting degraders (often called SNIPERs - Specific and Nongenetic IAP-dependent Protein Erasers).[1][2] It consists of three molecules brought together in close proximity:
-
The Target Protein of Interest (POI) , which is the protein intended for degradation.
-
The IAP E3 Ligase (e.g., cIAP1, XIAP), which is part of the cell's natural protein disposal machinery.[3][4]
-
The Degrader Molecule (e.g., a PROTAC), a heterobifunctional molecule with one end that binds the POI and another that binds the IAP ligase.[5]
The formation of this stable ternary complex is the critical first step that enables the IAP ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.
Q2: Why is ternary complex stability important for target degradation?
A2: The stability and kinetics of the ternary complex are paramount to the efficiency and selectivity of the degrader. A stable complex ensures that the E3 ligase remains associated with the target protein long enough for the ubiquitination process to occur efficiently. Key factors influencing stability include the binding affinities of the degrader for both the target and the IAP ligase, as well as the protein-protein interactions between the target and the ligase within the complex.
Q3: What is "cooperativity" in ternary complex formation and why does it matter?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein partner (e.g., the target protein) to the degrader influences the binding of the second protein partner (the IAP ligase).
-
Positive Cooperativity (α > 1): The binding of the first protein increases the degrader's affinity for the second protein. This is highly desirable as it leads to a more stable ternary complex than would be predicted from the individual binary binding affinities alone. This can lead to more efficient degradation.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable complex.
-
No Cooperativity (α = 1): The two binding events are independent.
Measuring cooperativity is crucial for optimizing degrader design, as enhancing positive cooperativity can be a key strategy to improve degradation potency.
Troubleshooting: Weak or No Degradation
Q4: My IAP-based degrader shows weak or no degradation of my target protein. What are the first things I should check?
A4: If you observe poor degradation, start by verifying the foundational components of your experiment:
-
Protein Quality: Ensure your recombinant target protein and IAP E3 ligase are pure, correctly folded, and active. Aggregation can be a major issue; check for it using methods like Dynamic Light Scattering (DLS).
-
Degrader Integrity: Confirm the chemical structure, purity, and stability of your degrader molecule using techniques like NMR and Mass Spectrometry.
-
Binary Binding: Before expecting a ternary complex, confirm that your degrader can bind to the target protein and the IAP ligase individually. Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure these binary affinities.
-
Cellular E3 Ligase Levels: The targeted IAP ligase (e.g., cIAP1, XIAP) must be expressed in your cell line. Check expression levels via Western Blot or proteomics data. IAP-based PROTACs can also cause the degradation of the IAP ligase itself (autoubiquitination), which can sometimes be a self-limiting factor.
Q5: I've confirmed binary binding, but the ternary complex still doesn't form or is very weak. What's the next step?
A5: This common issue often points to problems with the degrader's design or suboptimal assay conditions.
-
Linker Issues: The length, rigidity, and attachment points of the linker are critical for allowing the target and IAP ligase to adopt a productive orientation. An unfavorable linker can create steric hindrance or position the proteins in a way that leads to negative cooperativity. Systematically synthesizing and testing a series of degraders with different linkers is a standard optimization strategy.
-
Negative Cooperativity: The surfaces of your target protein and the IAP ligase may repel each other, preventing stable complex formation even if the degrader binds both. This results in negative cooperativity.
-
Unproductive Complex Geometry: A stable ternary complex does not guarantee degradation. The complex must be oriented so that lysine residues on the target's surface are accessible to the E2-ubiquitin machinery brought in by the IAP ligase. If the geometry is wrong, ubiquitination cannot occur.
Q6: My degradation assay shows a bell-shaped curve (the "hook effect"). What is happening and how can I fix it?
A6: The "hook effect" is a classic phenomenon in PROTAC-mediated degradation where the degradation efficiency is high at optimal concentrations but decreases at very high concentrations.
-
Cause: At excessively high concentrations, the degrader saturates both the target protein and the IAP ligase independently. This leads to the formation of two separate "binary complexes" (Target-Degrader and IAP-Degrader) instead of the required "ternary complex" (Target-Degrader-IAP). Since the ternary complex is required for degradation, its formation is outcompeted, and degradation efficiency drops.
-
Solution: The primary solution is to perform a full dose-response curve with a wide range of concentrations (from pM to µM) to identify the optimal concentration window for degradation. The hook effect typically occurs in the 1-10 µM range. Highly cooperative systems may be less prone to a severe hook effect.
II. Quantitative Data Summary
Quantitative assessment of binding affinities is essential for understanding and optimizing your system. The tables below provide example values and typical concentration ranges.
Table 1: Example Binding Affinities (KD) for a PROTAC System
| Interaction Type | Components | Technique | Example K D Value | Reference |
| Binary | Degrader (MZ1) to Target (Brd4BD2) | SPR | 1 nM | |
| Binary | Degrader (MZ1) to Target (Brd4BD2) | ITC | 4 nM | |
| Binary | Degrader (MZ1) to E3 Ligase (VHL) | SPR | 29 nM | |
| Binary | Degrader (MZ1) to E3 Ligase (VHL) | ITC | 66 nM | |
| Ternary | [VHL-MZ1] to Target (Brd4BD2) | SPR | 4.5 nM | |
| Ternary | [Brd4BD2-MZ1] to E3 Ligase (VHL) | ITC | 8.2 nM |
Note: These values are for the well-characterized MZ1 (VHL-based) degrader and are provided for illustrative purposes. Affinities for IAP-based systems will vary.
Table 2: Typical Concentration Ranges for In Vitro Biophysical Assays
| Assay | Protein Component 1 | Protein Component 2 / Analyte | Degrader Concentration |
| SPR | Immobilized Protein (e.g., IAP): ~100-2000 RU | Analyte (e.g., Target Protein): 1-100x K D | Pre-mixed with Analyte at fixed conc. |
| ITC | In Cell: 10-50 µM | In Syringe (Degrader): 100-500 µM | Titrated into cell |
| TR-FRET | Labeled Proteins: 1-25 nM | N/A | Titrated from pM to µM range |
| AlphaLISA | Labeled Proteins: 1-10 nM | N/A | Titrated from pM to µM range |
III. Key Experimental Protocols & Methodologies
Detailed below are standard protocols for biophysical assays used to characterize ternary complex formation.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics (on/off rates) and affinity (K D ) of binary and ternary interactions in real-time.
-
Immobilization: Covalently immobilize the purified IAP E3 ligase onto a sensor chip surface (e.g., a CM5 chip).
-
Binary Affinity (Degrader <> IAP):
-
Prepare a dilution series of the degrader in running buffer.
-
Inject the degrader solutions over the immobilized IAP surface.
-
Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the K D .
-
-
Ternary Complex Analysis:
-
Prepare a solution of the target protein at a constant, saturating concentration (e.g., 5-10x the K D of its interaction with the degrader).
-
Prepare a dilution series of the degrader and pre-incubate each concentration with the constant concentration of the target protein.
-
Inject these pre-formed binary complex mixtures over the immobilized IAP surface.
-
The resulting sensorgrams reflect the formation of the ternary complex. Analyze the data to determine the apparent K D for the ternary interaction.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the binary K D (Degrader <> IAP) by the ternary K D ([Target-Degrader] <> IAP).
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K D , ΔH, stoichiometry 'n').
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and perform control titrations (buffer into buffer, etc.) to establish baseline heats of dilution.
-
Binary Titrations:
-
Titration A (Degrader into IAP): Fill the ITC cell with the IAP ligase solution and the syringe with the degrader solution. Perform a series of injections and record the heat changes.
-
Titration B (Degrader into Target): Fill the ITC cell with the target protein solution and the syringe with the degrader solution.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the IAP ligase and the target protein.
-
Fill the syringe with the degrader solution.
-
The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis: Fit the integrated data from each titration to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters for both binary and ternary interactions.
Protocol 3: Cellular Target Degradation by Western Blot
This assay confirms that ternary complex formation leads to the intended biological outcome in a cellular context.
-
Cell Culture and Seeding: Plate your chosen cell line at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your IAP-based degrader. Include appropriate controls: a vehicle-only control (e.g., DMSO) and a proteasome inhibitor control (e.g., MG132) to confirm degradation is proteasome-dependent.
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for your target protein.
-
Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control. Plot the results to determine the DC 50 (concentration at which 50% degradation occurs).
IV. Visualizations: Workflows and Pathways
Mechanism of Action for IAP-Based Degraders
Caption: Mechanism of protein degradation via an IAP-recruiting degrader.
Troubleshooting Workflow for Poor Degradation
Caption: A logical workflow for troubleshooting poor degradation results.
Assay Selection Guide
Caption: A guide for selecting the appropriate assay for your research question.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability for E3 Ligase Ligands
Welcome to the technical support center for optimizing the cell permeability of your E3 ligase ligands. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the cellular uptake and efficacy of your molecules.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating E3 Ligase Ligand 13 shows poor degradation activity. Could cell permeability be the issue?
A1: Yes, poor cell permeability is a common reason for reduced PROTAC efficacy. Since PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, their ability to cross the cell membrane can be limited.[1][2][3][4] If your PROTAC is active in cell-free biochemical assays but shows weak activity in cell-based assays, poor permeability is a likely culprit.
Q2: What are the key physicochemical properties of this compound that influence its cell permeability?
A2: Several physicochemical properties are critical for cell permeability, including:
-
Molecular Weight (MW): PROTACs typically have high molecular weights, which can hinder passive diffusion across the cell membrane.[3]
-
Polar Surface Area (PSA): A large PSA, often due to multiple hydrogen bond donors and acceptors, can reduce membrane permeability.
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial. While increased lipophilicity can enhance membrane association, excessive lipophilicity might lead to poor aqueous solubility and membrane retention.
-
Rotatable Bonds: A high number of rotatable bonds can lead to flexible, "strip-type" conformations that are not conducive to passing through the lipid bilayer.
Q3: How can I improve the cell permeability of a PROTAC containing this compound?
A3: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker plays a crucial role. Modifying its length, composition, and rigidity can significantly impact permeability. Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve cellular uptake.
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker or at the ligand-linker junction with esters can reduce the number of hydrogen bond donors and improve permeability.
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can encourage a more compact, "ball-like" conformation, which reduces the exposed polar surface area and enhances membrane transit.
-
Prodrug Strategy: A prodrug approach can be used to mask polar functional groups, increasing lipophilicity for better cell entry. Once inside the cell, the masking group is cleaved to release the active PROTAC.
-
Choice of E3 Ligase Ligand: Different E3 ligase ligands have varying physicochemical properties. For instance, CRBN-based PROTACs tend to be smaller and more "drug-like" than some VHL-based PROTACs.
Q4: Are there any computational tools that can predict the cell permeability of my PROTAC?
A4: While challenging for molecules "beyond the Rule of Five," several computational models can provide predictive insights. These models often calculate properties like LogP, PSA, and the number of rotatable bonds. Advanced molecular dynamics simulations can also help visualize the conformational behavior of the PROTAC in different environments (aqueous vs. lipid), which can correlate with its permeability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low degradation in cellular assays despite high binding affinity. | Poor cell permeability of the PROTAC. | 1. Perform a cell permeability assay (e.g., PAMPA, Caco-2).2. Synthesize analogs with optimized linkers (e.g., shorter, more rigid, fewer hydrogen bond donors).3. Consider an amide-to-ester substitution in the linker.4. Explore a prodrug strategy to mask polar groups. |
| High variability in experimental results between batches. | Issues with compound solubility or aggregation. | 1. Measure the aqueous solubility of the PROTAC.2. Use solubility-enhancing excipients in your assays, if appropriate.3. Ensure complete dissolution of the compound before each experiment. |
| Degradation is observed, but the DC50 is high. | Suboptimal intracellular concentration. | 1. Attempt to increase permeability through the strategies mentioned above.2. Verify target engagement in cells using assays like NanoBRET or cellular thermal shift assay (CETSA) to confirm the compound is reaching its target. |
| The PROTAC is cytotoxic at concentrations required for degradation. | Off-target effects or poor selectivity, potentially exacerbated by high compound accumulation due to optimized permeability. | 1. Perform proteomics studies to identify off-target proteins.2. Modify the target protein ligand or the E3 ligase ligand to improve selectivity. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
Methodology:
-
Preparation of the Donor Plate: Dissolve the test PROTAC in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution containing a small percentage of a solubility-enhancing agent (e.g., DMSO).
-
Coating the Filter Plate: Coat the wells of a 96-well filter plate with a synthetic lipid mixture (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Assembling the PAMPA Sandwich: Place the lipid-coated filter plate on top of the donor plate, ensuring the membrane is in contact with the donor solution. Then, place this assembly on top of the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the measured concentrations and the known surface area of the membrane and incubation time.
Protocol 2: Cellular Target Engagement Assay (NanoBRET)
The NanoBRET assay measures the engagement of a PROTAC with its target protein in living cells.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target protein fused to a NanoLuc luciferase and a fluorescently labeled HaloTag protein that localizes to a specific cellular compartment.
-
Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test PROTAC and incubate for a period to allow for cell entry and target binding.
-
Addition of HaloTag Ligand: Add the fluorescent HaloTag ligand to the cells.
-
Addition of NanoLuc Substrate: Add the NanoLuc substrate to initiate the luminescence reaction.
-
BRET Measurement: Measure both the donor (NanoLuc) emission and the acceptor (HaloTag) emission using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the HaloTag tracer and therefore, target engagement.
Data Summary
Table 1: Physicochemical Properties and Permeability of Hypothetical PROTAC Analogs
| Analog | Modification | MW (Da) | cLogP | TPSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) |
| PROTAC-01 | PEG Linker | 950 | 3.5 | 180 | 0.5 |
| PROTAC-02 | Alkyl Linker | 890 | 4.8 | 150 | 2.1 |
| PROTAC-03 | Phenyl Linker | 920 | 5.2 | 145 | 3.5 |
| PROTAC-04 | Amide-to-Ester | 889 | 5.1 | 135 | 4.2 |
Visualizations
PROTAC Permeability Optimization Workflow
Caption: Workflow for troubleshooting and optimizing PROTAC cell permeability.
Signaling Pathway: PROTAC Mechanism of Action
Caption: Simplified pathway of PROTAC-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding of IAP E3 Ligase Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding of E3 ligase ligands to Inhibitor of Apoptosis (IAP) proteins. For the purpose of this guide, we will designate a well-characterized IAP ligand, Bestatin-methyl ester (Me-BS) , as Ligand 13 . We will compare its binding properties to another potent IAP antagonist, MV1 , which serves as a valuable alternative for researchers developing IAP-based Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[1][2][3][4]
Introduction to IAP Ligands in Targeted Protein Degradation
IAP proteins, such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), are key regulators of apoptosis and also function as E3 ubiquitin ligases.[5] This dual role makes them attractive targets for targeted protein degradation, a strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs and SNIPERs are bifunctional molecules that recruit an E3 ligase, like cIAP1, to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation. The efficacy of these degraders is critically dependent on the binding affinity and specificity of the E3 ligase ligand for its target IAP protein. Therefore, rigorous validation of this interaction is a crucial step in the development of novel therapeutics.
Quantitative Binding Affinity Data
The binding affinities of Ligand 13 (Bestatin-methyl ester) and the alternative ligand, MV1, for IAP proteins have been characterized using various biophysical and cellular assays. The following table summarizes key quantitative data for their interaction with cIAP1, a commonly recruited IAP in PROTAC development.
| Ligand | Target IAP | Assay | Binding Affinity Metric | Value | Reference |
| Ligand 13 (Bestatin-methyl ester) | cIAP1 (BIR3 domain) | Biochemical Assay | Binds to the BIR3 domain | - | |
| MV1 | cIAP1 | Cellular Assay | IC50 (Cell Growth Inhibition) | 5 µM (EVSAT cells) | |
| GDC-0152 (Reference IAP antagonist) | cIAP1 (BIR3 domain) | Biochemical Assay | Ki | 17 nM | |
| AVPI peptide (natural ligand) | cIAP1 (BIR3 domain) | Biochemical Assay | Ki | 184 nM |
Experimental Protocols for Binding Validation
Accurate determination of ligand-IAP binding requires robust experimental methodologies. Below are detailed protocols for key in vitro and cellular assays.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein. The slower tumbling of the protein-ligand complex results in an increase in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled version of the IAP ligand (tracer).
-
Purify the recombinant BIR3 domain of the target IAP protein.
-
Prepare a series of dilutions of the unlabeled test ligand (e.g., Ligand 13 or MV1).
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescent tracer and the IAP protein. The protein concentration should be in the range of the expected Kd of the tracer.
-
Add varying concentrations of the unlabeled competitor ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the change in millipolarization (mP) units against the logarithm of the competitor ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze the purified IAP protein and the ligand into the same buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the IAP protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) is then quantified.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with varying concentrations of the test ligand or vehicle control for a defined period.
-
-
Thermal Denaturation:
-
Harvest and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble IAP protein in the supernatant using Western blotting or an in-cell ELISA.
-
-
Data Analysis:
-
For a melting curve, plot the amount of soluble IAP protein against the temperature to determine the Tm.
-
For an isothermal dose-response curve, plot the amount of soluble IAP protein against the ligand concentration to determine the EC50 of thermal stabilization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving IAP proteins, the experimental workflow for validating ligand binding, and the logical relationship for comparing different IAP ligands.
Caption: IAP signaling pathway and the effect of an IAP ligand.
Caption: Workflow for validating IAP ligand binding.
Caption: Logical framework for comparing IAP ligands.
Conclusion
The validation of E3 ligase ligand binding to IAP proteins is a cornerstone of developing effective targeted protein degraders. This guide has provided a comparative overview of two representative IAP ligands, Ligand 13 (Bestatin-methyl ester) and MV1, and detailed the experimental protocols necessary for their characterization. By employing a combination of in vitro biophysical assays and cellular target engagement studies, researchers can obtain a comprehensive understanding of a ligand's binding properties. This multi-faceted approach enables the rational selection and optimization of IAP ligands, ultimately accelerating the development of novel and potent PROTAC and SNIPER therapeutics for a range of diseases.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of E3 Ligase Ligand 13 and Other IAP Ligands in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the selection of an optimal E3 ligase ligand is paramount to the successful development of potent and selective PROTACs (Proteolysis Targeting Chimeras). Among the various E3 ligases harnessed for this technology, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as a promising class. This guide provides a detailed comparison of a specific IAP ligand, E3 ligase Ligand 13, with other well-characterized IAP ligands, supported by experimental data and detailed methodologies.
Introduction to IAP Ligands in PROTACs
IAP-based PROTACs, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), are heterobifunctional molecules that recruit IAP family members like cIAP1, cIAP2, and XIAP to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The efficacy of these degraders is critically dependent on the binding affinity of the IAP ligand for its cognate E3 ligase. This guide will focus on this compound and compare its performance metrics with other frequently used IAP ligands such as LCL161 derivatives, MV1, and bestatin.
Quantitative Comparison of IAP Ligand Performance
The effectiveness of an IAP ligand is primarily determined by its binding affinity to IAP proteins and the degradation efficiency of the resulting PROTAC. The following tables summarize the key quantitative data for this compound and other notable IAP ligands.
Table 1: Comparative Binding Affinity of IAP Ligands
Binding affinity is a crucial parameter that dictates the ability of a ligand to engage with its target E3 ligase. It is typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate a stronger binding interaction.
| Ligand | cIAP1 Binding Affinity (IC50/Kd, nM) | XIAP Binding Affinity (IC50/Kd, nM) | Reference |
| IAP Ligand 1 (from SNIPER(AR)-51) | 1.5 | 3.9 | Shibata N, et al. J Med Chem. 2018[1] |
| LCL161 | 0.4 | 35 | Selleckchem.com[2] |
| MV1 | 5.8 (Kd) | - | PMC Labs[3] |
| Bestatin Methyl Ester | Binds to BIR3 domain | - | PMC Labs[3] |
Note: this compound is a component of the PROTAC SNIPER(AR)-51. The binding affinity data presented here is for the IAP ligand moiety (compound 1) used in the synthesis of SNIPER(AR)-51 as detailed in the primary literature.
Table 2: Comparative Degradation Efficiency of IAP-based PROTACs
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC (Target) | IAP Ligand Component | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(AR)-51 (AR) | IAP Ligand 1 | 22Rv1 | ~30 | >90 | Shibata N, et al. J Med Chem. 2018[1] |
| SNIPER(ER)-87 (ERα) | LCL161 derivative | MCF-7 | <100 | >90 | Ohoka N, et al. J Biol Chem. 2018 |
| SNIPER(ABL)-62 (BCR-ABL) | MV1 derivative | K562 | ~100 | >80 | Shimokawa K, et al. ACS Med Chem Lett. 2017 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Fluorescence Polarization-Based Competitive Binding Assay
This assay is used to determine the binding affinity of IAP ligands to their respective IAP proteins.
Materials:
-
Recombinant human IAP proteins (cIAP1-BIR3, XIAP-BIR3)
-
Fluorescently labeled tracer ligand (e.g., a known high-affinity IAP ligand)
-
Test IAP ligands (e.g., IAP Ligand 1, LCL161)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM KCl, 1 mM DTT, 0.05% bovine serum albumin)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test IAP ligands in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled tracer ligand at a fixed concentration (typically at or below its Kd), and the recombinant IAP protein.
-
Add the serially diluted test ligands to the wells. Include control wells with no test ligand (for maximum polarization) and wells with no IAP protein (for minimum polarization).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Cellular Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells treated with an IAP-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., 22Rv1 for Androgen Receptor)
-
IAP-based PROTACs (e.g., SNIPER(AR)-51)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
The DC50 and Dmax values are determined by plotting the percentage of protein remaining against the log of the PROTAC concentration.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is crucial for the rational design and application of IAP-based PROTACs.
IAP Signaling Pathway in Apoptosis Regulation
Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis, or programmed cell death. They primarily function by inhibiting caspases, the key effector enzymes of apoptosis. The signaling pathway can be visualized as follows:
Mechanism of Action for IAP-based PROTACs (SNIPERs)
IAP-based PROTACs function by inducing the formation of a ternary complex between an IAP E3 ligase, the PROTAC molecule, and the target protein. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Conclusion
The selection of an appropriate IAP ligand is a critical determinant in the development of effective IAP-based PROTACs. This compound, as a component of SNIPER(AR)-51, demonstrates potent induction of Androgen Receptor degradation. Comparative analysis with other well-established IAP ligands like LCL161 derivatives reveals that while binding affinities to specific IAP members may vary, the ultimate degradation efficiency in a cellular context is a multifactorial outcome dependent on the specific PROTAC architecture and the target protein. The data and protocols presented in this guide provide a framework for researchers to objectively compare and select IAP ligands for their targeted protein degradation research.
References
- 1. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to New Drugs Approved during 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
E3 Ligase Ligand Showdown: IAP Ligand 13 vs. CRBN Ligands for PROTAC Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Among the most utilized E3 ligases are the Inhibitor of Apoptosis Proteins (IAPs) and Cereblon (CRBN). This guide provides an in-depth, objective comparison of PROTACs developed using IAP ligands, such as the bestatin derivative "E3 ligase Ligand 13," and those employing the well-established CRBN ligands like thalidomide and its analogs (lenalidomide and pomalidomide).
Executive Summary
Both IAP and CRBN-recruiting PROTACs have demonstrated the ability to induce potent and selective degradation of a wide range of target proteins. The choice between these two E3 ligase recruiters depends on several factors, including the specific protein of interest, the desired degradation kinetics, and the tolerance for potential off-target effects. CRBN-based PROTACs are more extensively studied and have shown remarkable efficacy, with several candidates advancing to clinical trials. However, they are also associated with the degradation of endogenous "neosubstrates," which can lead to off-target effects. IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), offer an alternative with a potentially different off-target profile. A unique characteristic of IAP-based PROTACs is their tendency to also induce the degradation of the IAP E3 ligase itself, a factor that requires careful consideration during design and application.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by forming a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.
CRBN-Mediated Degradation: CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). PROTACs incorporating ligands like thalidomide, lenalidomide, or pomalidomide bind to CRBN, bringing the POI into close proximity to the CRL4^CRBN^ complex for ubiquitination.
IAP-Mediated Degradation: IAP proteins, such as cIAP1, possess a RING domain that confers E3 ligase activity. Ligands like bestatin derivatives bind to the BIR domain of cIAP1, inducing a conformational change that promotes the ubiquitination of the tethered POI.
Quantitative Performance Metrics
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for PROTACs targeting various proteins using either IAP or CRBN ligands. It is important to note that direct head-to-head comparisons with identical POI binders and linkers are not always available in the literature, and performance can be highly dependent on the specific PROTAC architecture and cellular context.
Table 1: Performance of IAP-based PROTACs (SNIPERs)
| Target Protein | IAP Ligand Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Bestatin derivative | HeLa | ~500 | >90 | N/A |
| BCL-XL | MV1 derivative | MyLa 1929 | <100 | >90 | [1] |
| BTK | Aminopyrazole derivative | THP-1 | 182 | N/A | [2] |
| CRABP-II | Methyl bestatin | HeLa | ~1000 | ~80 | [3] |
Note: Data is compiled from various sources and serves as a representative example. Performance can vary significantly based on the specific PROTAC design.
Table 2: Performance of CRBN-based PROTACs
| Target Protein | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | MV4-11 | <1 | >95 | N/A |
| BTK | Pomalidomide | MOLM-14 | <10 | >90 | N/A |
| Androgen Receptor | Thalidomide analog | VCaP | 1 | >95 | |
| METTL3 | Lenalidomide | MV4-11 | 440 | 80 | [4] |
| METTL14 | Lenalidomide | MV4-11 | 130 | 65 |
Note: Data is compiled from various sources and serves as a representative example. Performance can vary significantly based on the specific PROTAC design.
Selectivity and Off-Target Effects
A critical consideration in PROTAC design is the potential for off-target effects. Both IAP and CRBN-based PROTACs can exhibit off-target activities, albeit through different mechanisms.
CRBN Ligands and Neosubstrate Degradation: A well-documented characteristic of CRBN ligands like thalidomide, lenalidomide, and pomalidomide is their ability to induce the degradation of endogenous proteins known as "neosubstrates." These include transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α). While this can be therapeutically beneficial in certain cancers, it represents a significant off-target liability in other contexts. The specific neosubstrate profile can differ between thalidomide, lenalidomide, and pomalidomide.
IAP Ligands and Self-Degradation: A distinct feature of many IAP-based PROTACs is the induction of auto-degradation of the cIAP1 E3 ligase itself. This can impact the duration and efficiency of target protein degradation and needs to be carefully managed in therapeutic applications. While this can be a limitation, it also presents a unique opportunity for developing dual-action degraders.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is essential for successful drug development. The following are detailed methodologies for key experiments.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Tagged recombinant POI (e.g., His-tagged)
-
Tagged recombinant E3 ligase (e.g., GST-tagged CRBN or IAP)
-
PROTAC of interest
-
AlphaLISA anti-tag donor and acceptor beads (e.g., anti-His donor and anti-GST acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplate
Protocol:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the recombinant POI and E3 ligase at optimized concentrations.
-
Add the PROTAC dilutions to the wells.
-
Incubate for 1-2 hours at room temperature to allow for complex formation.
-
Add the AlphaLISA donor and acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect."
Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-range of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify band intensities to determine the extent of protein degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of a PROTAC. CRBN ligands, such as thalidomide and its derivatives, are well-characterized and have been instrumental in advancing the field of targeted protein degradation, leading to several clinical candidates. Their primary drawback is the potential for off-target effects due to neosubstrate degradation. IAP ligands, including bestatin derivatives like "this compound," offer a viable alternative with a different set of biological considerations, most notably the auto-degradation of the IAP E3 ligase.
Ultimately, the optimal choice between an IAP and a CRBN ligand will be target and context-dependent. Researchers must carefully weigh the degradation efficiency, selectivity, and potential off-target liabilities of each system. The experimental protocols and comparative data presented in this guide provide a foundational framework for making these critical decisions in the pursuit of novel and effective protein-degrading therapeutics.
References
- 1. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL-Recruiting Ligands in Targeted Protein Degradation: A Focus on Ligand 13 and Advanced Analogs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized recruiters in PROTAC design, owing to its well-defined binding pocket and widespread expression. This guide provides an objective comparison of an early-generation VHL ligand, referred to as "Ligand 13," with more advanced, higher-affinity VHL ligands, supported by experimental data and detailed protocols for key assays.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the initial and crucial step for subsequent ubiquitination and proteasomal degradation of the target protein.
The affinity of the E3 ligase ligand for its target is a key parameter influencing the efficiency of ternary complex formation and, consequently, the potency of the PROTAC. This guide will compare an early VHL ligand, "Ligand 13," with advanced, high-affinity ligands such as VH032 and VH298, to illustrate the impact of ligand optimization on the performance of VHL-based degraders.
Quantitative Performance Comparison
| Ligand | Type | Binding Affinity (Kd/IC50 to VHL) | PROTAC Degrader Example | Target Protein | DC50 (nM) | Dmax (%) |
| E3 ligase Ligand 13 | Early-Generation VHL Ligand | ~60.3 µM (IC50)[1] | Not Widely Used | - | Not Reported | Not Reported |
| VH032 | Advanced VHL Ligand | ~185 nM (Kd)[2] | MZ1 | BRD4 | ~25 nM[3] | >90%[3] |
| VH298 | Advanced VHL Ligand | ~90 nM (Kd) | VZ185 | BRD9 | ~5 nM | ~95% |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are dependent on the specific PROTAC architecture (target ligand, linker) and the experimental conditions. The data presented for VH032 and VH298 are from representative PROTACs to illustrate their potential performance.
Signaling Pathways and Experimental Workflows
The mechanism of action for VHL-based PROTACs involves the recruitment of the VHL E3 ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The general workflow for evaluating a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its performance.
References
Selectivity Profile of IAP Ligand 13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of E3 ligase ligand 13, an inhibitor of apoptosis protein (IAP) antagonist. Due to the proprietary nature of the specific data for Ligand 13, this guide utilizes publicly available data for the closely related and well-characterized IAP ligand, LCL161, as a representative compound. Ligand 13 is a derivative of LCL161, developed for use in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[1][2] Understanding the selectivity of the E3 ligase ligand is crucial for the development of effective and safe PROTAC therapeutics, as it governs which E3 ligase is recruited to the target protein for ubiquitination and subsequent degradation.
Comparative Selectivity of IAP Ligands
The Inhibitor of Apoptosis (IAP) family of proteins, including XIAP, cIAP1, and cIAP2, are attractive targets for cancer therapy due to their role in regulating apoptosis and cell survival.[1][2] Small molecule IAP antagonists, also known as SMAC mimetics, bind to the BIR domains of IAP proteins, leading to their degradation and the induction of apoptosis. In the context of PROTACs, these ligands recruit IAPs to a target protein of interest.[1]
The selectivity of an IAP ligand for different members of the IAP family, as well as for other E3 ligases, is a critical determinant of the resulting PROTAC's activity and potential off-target effects.
Table 1: Comparative Binding Affinity of LCL161 for IAP Proteins
| E3 Ligase | Binding Affinity (Ki, nM) | Assay Method | Reference |
| cIAP1 | 1.9 | Fluorescence Polarization | |
| cIAP2 | 5.1 | Fluorescence Polarization | |
| XIAP | 66.4 | Fluorescence Polarization |
Note: Data presented is for LCL161, a close analog of this compound.
Experimental Protocols
The determination of the binding affinity and selectivity of E3 ligase ligands is paramount for the development of targeted protein degraders. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Binding Assay
This assay is a common method to measure the binding affinity of a small molecule ligand to a protein.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound's ability to displace the tracer from the protein's binding site is measured as a decrease in polarization.
Materials:
-
Purified recombinant IAP protein (e.g., cIAP1, cIAP2, XIAP)
-
Fluorescently labeled tracer ligand (a known IAP binder with a fluorescent tag)
-
Test compound (e.g., this compound or LCL161)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the IAP protein and the fluorescent tracer in assay buffer. The concentrations of protein and tracer should be optimized to be at or below the Kd of their interaction to ensure a sensitive assay.
-
-
Assay Setup:
-
Add a small volume of the test compound dilutions to the wells of the microplate.
-
Add the IAP protein and tracer solution to all wells.
-
Include control wells with:
-
Tracer only (for minimum polarization)
-
Tracer and IAP protein without test compound (for maximum polarization)
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of test compound that inhibits 50% of the tracer binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
This method assesses whether a ligand binds to its target protein within a cellular environment.
Principle: The binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
Materials:
-
Cultured cells expressing the target E3 ligase
-
Test compound
-
Cell lysis buffer
-
Antibodies against the target E3 ligase
-
Western blotting or ELISA reagents and equipment
-
PCR machine or water baths for heating
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Signaling Pathway
Experimental Workflow
References
A Comparative Guide to Validating Target Protein Degradation: A Focus on VHL and CRBN E3 Ligase Ligands
For researchers, scientists, and drug development professionals, the targeted degradation of proteins has emerged as a powerful therapeutic modality. This guide provides an objective comparison of the two most prominent E3 ubiquitin ligase ligands utilized in Proteolysis-Targeting Chimeras (PROTACs): those recruiting von Hippel-Lindau (VHL) and Cereblon (CRBN). We present a comprehensive overview of their mechanisms, key differentiators, and the experimental workflows essential for validating target protein degradation.
The selection of an E3 ligase is a critical determinant in the design of effective and selective protein degraders. While a product known as "E3 Ligase Ligand 13" is listed as a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase, the vast majority of publicly available research and clinical development focuses on ligands for VHL and CRBN. This guide will therefore concentrate on these two well-characterized systems, providing the foundational knowledge and practical methodologies required for successful target validation.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3]
VHL-Recruiting Ligands
Ligands for VHL are typically derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). These peptidomimetic ligands are known for their high affinity and specificity for VHL.[4]
CRBN-Recruiting Ligands
CRBN ligands are based on the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These smaller, more drug-like molecules have a long history of clinical use, providing a wealth of safety data.[]
Performance Comparison: VHL vs. CRBN Ligands
The choice between a VHL and a CRBN-based PROTAC depends on a multitude of factors including the target protein's characteristics, the desired tissue distribution, and potential off-target effects. The following table summarizes key comparative data for representative VHL and CRBN ligands.
| Feature | VHL Ligands (e.g., VH032-based) | CRBN Ligands (e.g., Pomalidomide-based) | References |
| Binding Affinity (Kd) to E3 Ligase | Typically in the nanomolar range (e.g., 185 nM for VH032) | Nanomolar to low micromolar range (e.g., ~250 nM for Thalidomide) | |
| Molecular Weight | Generally larger, can impact cell permeability | Smaller, often with better drug-like properties | |
| Tissue Expression | Widely expressed, but can be downregulated in hypoxic tumors | Highly expressed in hematopoietic cells, but also broadly distributed | |
| Subcellular Localization | Predominantly cytosolic | Shuttles between the nucleus and cytoplasm | |
| Known Off-Target Effects | Fewer inherent off-targets reported | Can induce degradation of neosubstrates (e.g., IKZF1, IKZF3, GSPT1) | |
| Clinical Experience | Emerging in clinical trials | Extensive clinical data from IMiDs | |
| PROTAC Example | ARV-771 (BET degrader) | ARV-110 (AR degrader) | |
| Degradation Potency (DC50) | Can achieve sub-nanomolar to nanomolar potency | Can achieve sub-nanomolar to nanomolar potency | |
| Maximum Degradation (Dmax) | Often >90% | Often >90% |
Experimental Protocols for Validation
Validating the efficacy and mechanism of a PROTAC requires a series of well-defined experiments. Below are detailed protocols for key assays.
Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Immunoprecipitation (IP) for Target Ubiquitination
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated protein to accumulate. Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and incubate with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein by boiling in sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluate. Probe the membrane with an anti-ubiquitin antibody. A smear of higher molecular weight bands indicates polyubiquitination of the target protein.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This powerful technique assesses the global protein changes induced by the PROTAC, revealing its selectivity.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric mass tags.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. This will reveal the on-target degradation of the POI and any off-target degradation events.
Visualizing the Pathways and Workflows
To further clarify the processes involved in targeted protein degradation and its validation, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for validating targeted protein degradation.
References
A Comparative Guide to the Specificity of IAP Ligand AT-406 for IAP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of the Smac mimetic AT-406 (also known as Xevinapant) for the Inhibitor of Apoptosis (IAP) family members: X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). This document summarizes quantitative binding data, presents detailed experimental methodologies, and visualizes key pathways and workflows to support research and drug development efforts in the field of targeted protein degradation and apoptosis induction.
Introduction to IAP Proteins and Smac Mimetics
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial negative regulators of apoptosis (programmed cell death).[1] Key members include XIAP, cIAP1, and cIAP2. XIAP directly binds to and inhibits caspases, the key effector enzymes of apoptosis.[2][3] cIAP1 and cIAP2, which possess E3 ubiquitin ligase activity, are involved in cell signaling pathways, including the NF-κB pathway, and can indirectly regulate apoptosis.[2][3]
Smac (Second Mitochondria-derived Activator of Caspases) is an endogenous protein that promotes apoptosis by binding to IAP proteins and antagonizing their anti-apoptotic functions. Small-molecule Smac mimetics, such as AT-406, have been developed to mimic this activity. These molecules can induce the degradation of cIAP1 and cIAP2 and prevent XIAP from inhibiting caspases, thereby promoting cancer cell death.
Mechanism of Action of AT-406
AT-406 is a potent, orally bioavailable Smac mimetic that binds to the BIR3 domains of XIAP, cIAP1, and cIAP2. Its mechanism of action involves two key events:
-
Degradation of cIAP1 and cIAP2: By binding to cIAP1 and cIAP2, AT-406 induces their auto-ubiquitination and subsequent degradation by the proteasome. This leads to the activation of the non-canonical NF-κB pathway and can sensitize cancer cells to apoptosis.
-
Inhibition of XIAP: AT-406 binds to XIAP and disrupts its interaction with caspases, thereby relieving the inhibition of apoptosis.
The following diagram illustrates the signaling pathway affected by AT-406.
Data Presentation: Binding Affinity of AT-406 for IAP Family Members
The binding affinity of AT-406 to the BIR3 domain of XIAP, cIAP1, and cIAP2 was determined using fluorescence polarization assays. The inhibition constant (Ki) values are summarized in the table below. Lower Ki values indicate higher binding affinity.
| IAP Family Member | Binding Affinity (Ki, nM) |
| cIAP1 | 1.9 |
| cIAP2 | 5.1 |
| XIAP | 66.4 |
Table 1. Binding Affinity of AT-406 for IAP Proteins.
The data clearly indicates that AT-406 has a strong binding preference for cIAP1 and cIAP2 over XIAP, with the highest affinity observed for cIAP1.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., AT-406) for IAP-BIR3 domains.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide, 4% DMSO.
-
Fluorescently-labeled AT-406 (FL-AT-406) as a tracer.
-
Recombinant human XIAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 proteins.
-
Test compound (AT-406).
-
96-well black, round-bottom plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution series in the assay buffer.
-
Dilute the IAP-BIR3 proteins and the FL-AT-406 tracer to their final concentrations in the assay buffer. The final concentrations are as follows:
-
For XIAP-BIR3: 20 nM protein and 2 nM FL-AT-406.
-
For cIAP1-BIR3: 3 nM protein and 1 nM FL-AT-406.
-
For cIAP2-BIR3: 5 nM protein and 1 nM FL-AT-406.
-
-
-
Assay Plate Setup:
-
In a 96-well plate, add the IAP-BIR3 protein, FL-AT-406, and the serially diluted test compound.
-
Include control wells containing only the protein and tracer (for maximum polarization) and wells with only the tracer (for minimum polarization).
-
The final volume in each well should be 125 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
Measure the fluorescence polarization using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
The data is used to generate a competitive binding curve, from which the IC50 value is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Western Blotting for cIAP1 Degradation
This protocol outlines the steps to assess the degradation of cellular cIAP1 in response to treatment with a Smac mimetic.
Materials:
-
Cell culture reagents.
-
Smac mimetic (e.g., AT-406).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against cIAP1.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the Smac mimetic at the desired concentrations and for various time points. Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
-
Signal Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein. The cIAP1 band intensity is then normalized to the loading control.
-
Conclusion
The Smac mimetic AT-406 demonstrates clear selectivity for cIAP1 and cIAP2 over XIAP, as evidenced by its significantly lower Ki values for the former two proteins. This preferential binding translates to potent induction of cIAP1 and cIAP2 degradation. Understanding the specificity profile of IAP ligands like AT-406 is crucial for the rational design of novel therapeutics that target the IAP family for the treatment of cancer and other diseases. The experimental protocols provided herein offer a framework for researchers to evaluate the binding and degradation profiles of their own compounds of interest.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. AT-406, an IAP inhibitor, activates apoptosis and induces radiosensitization of normoxic and hypoxic cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-406, an orally active antagonist of multiple inhibitor of apoptosis proteins, inhibits progression of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IAP-Targeting Therapeutic Strategies: SMAC Mimetics versus IAP-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in oncology, the modulation of the Inhibitor of Apoptosis Protein (IAP) family presents a compelling strategy to induce cancer cell death. Two prominent approaches have emerged: the use of SMAC mimetics to antagonize IAP function and the deployment of Proteolysis Targeting Chimeras (PROTACs) that recruit IAPs to degrade specific proteins of interest. This guide provides an objective, data-driven comparison of these two modalities, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation. While direct head-to-head studies are limited, this document compiles available data to facilitate an informed understanding of their respective strengths and applications.
Mechanism of Action: A Tale of Two Strategies
SMAC Mimetics: Antagonizing the Antagonists
SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are small molecules designed to mimic the endogenous IAP antagonist, the SMAC/DIABLO protein.[1] In healthy cells, IAPs, such as cIAP1, cIAP2, and XIAP, block apoptosis by inhibiting caspases and promoting pro-survival signaling pathways.[1] SMAC mimetics function by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby disrupting their anti-apoptotic activity.[1]
This antagonism leads to two primary outcomes:
-
Release of Caspase Inhibition: By binding to XIAP, SMAC mimetics prevent its interaction with caspases-3, -7, and -9, liberating these executioner proteins to initiate apoptosis.
-
cIAP1/2 Degradation and NF-κB Activation: Binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2] This degradation activates the non-canonical NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α, which can further promote apoptosis in an autocrine or paracrine manner.[1]
SMAC mimetics can be categorized as monovalent (e.g., LCL161) or bivalent (e.g., Birinapant), with bivalent compounds often exhibiting higher potency due to their ability to simultaneously engage multiple BIR domains.
IAP-Recruiting PROTACs (SNIPERs): Hijacking the E3 Ligase Machinery
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A specific class of PROTACs, known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), utilizes ligands that bind to IAPs, thereby co-opting them as the E3 ligase component. The "E3 ligase Ligand 13" in the topic query refers to such an IAP-binding moiety. Common IAP ligands used in SNIPERs include derivatives of bestatin, MV1, and LCL161.
The mechanism of action of an IAP-recruiting PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an IAP (e.g., cIAP1), forming a POI-PROTAC-IAP ternary complex.
-
Ubiquitination of the POI: The proximity induced by the PROTAC allows the E3 ligase activity of the IAP to transfer ubiquitin molecules to the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is then released and can engage another POI and IAP molecule, acting catalytically to induce the degradation of multiple POI molecules.
A unique feature of SNIPERs is that they often induce the degradation of both the target protein and the recruited IAP itself (e.g., cIAP1). This dual action can be therapeutically advantageous, as many cancer cells overexpress IAPs to evade apoptosis.
Quantitative Performance Comparison
Table 1: Performance of Representative SMAC Mimetics
| Compound | Type | Target IAPs | Cell Line | IC50 (Cell Viability) | Notes | Reference(s) |
| LCL161 | Monovalent | Pan-IAP (XIAP, cIAP1, cIAP2) | Hep3B (Hepatocellular Carcinoma) | 10.23 µM | Single-agent activity. | |
| PLC5 (Hepatocellular Carcinoma) | 19.19 µM | Single-agent activity. | ||||
| WSU-DLCL2 (B-cell Lymphoma) | 0.22 µM | Single-agent activity. | ||||
| Birinapant | Bivalent | cIAP1, cIAP2 > XIAP | H1299-LKB1 KO (NSCLC) | 0.53 µM | Calculated IC50 for the LKB1-mutated clone. |
Table 2: Performance of Representative IAP-Recruiting PROTACs (SNIPERs)
| PROTAC (SNIPER) | IAP Ligand | POI | Cell Line | DC50 (POI Degradation) | Dmax (POI Degradation) | Reference(s) |
| SNIPER(ER)-87 | LCL161 derivative | Estrogen Receptor α (ERα) | MCF-7 | 0.097 µM (IC50 for degradation) | Not Reported | |
| SNIPER(ABL)-019 | MV1 | BCR-ABL | Not Specified | 0.3 µM | Not Reported | |
| Bestatin-based | Bestatin | HaloTag-CREB1 | HEK293 | ~10 µM (for 20% degradation) | ~20% | |
| MT-802 | Ibrutinib derivative | Bruton's tyrosine kinase (BTK) | Mino (Mantle Cell Lymphoma) | 14.6 nM | Not Reported | |
| PROTAC 8a | IAP Ligand 1 | BCL-XL | MyLa 1929 (T-cell Lymphoma) | Efficient degradation | Not Reported |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the cytotoxic effects of SMAC mimetics.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cell culture medium
-
Test compound (SMAC mimetic) and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of the SMAC mimetic. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the results to determine the IC50 value.
Protein Degradation Assay (Western Blot)
This protocol is essential for quantifying the degradation of a target protein induced by an IAP-recruiting PROTAC.
Principle: Western blotting uses antibodies to detect the level of a specific protein in a cell lysate. The reduction in the protein band intensity corresponds to the degradation induced by the PROTAC.
Materials:
-
Cell culture plates
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add lysis buffer and scrape the cells. Collect the lysate in a microcentrifuge tube. c. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate with the primary antibody against the POI overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay is used to quantify the induction of apoptosis by either SMAC mimetics or IAP-recruiting PROTACs.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired duration. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary and Conclusion
SMAC mimetics and IAP-recruiting PROTACs represent two distinct yet related strategies for leveraging the IAP family of proteins for therapeutic benefit.
-
SMAC mimetics act as broad antagonists of IAP function, leading to the induction of apoptosis through caspase activation and TNF-α signaling. Their efficacy is often dependent on the cellular context, particularly the presence of an autocrine TNF-α loop.
-
IAP-recruiting PROTACs (SNIPERs) offer a more targeted approach, utilizing IAPs as E3 ligases to induce the degradation of specific proteins of interest. This modality has the potential to eliminate "undruggable" targets and can have a dual effect by also promoting the degradation of the recruited IAP.
The choice between these two strategies will depend on the specific therapeutic goal. If the objective is to induce broad apoptosis in a cancer cell population known to be sensitive to IAP inhibition, SMAC mimetics may be a suitable choice. Conversely, if the goal is to eliminate a specific disease-driving protein, an IAP-recruiting PROTAC would be the more appropriate tool.
The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these promising therapeutic agents. As research in this field progresses, a deeper understanding of the nuances of each approach will undoubtedly lead to the development of more effective and targeted therapies.
References
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand 13: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of E3 ligase Ligand 13, ensuring operational safety and regulatory compliance in research and development settings.
Researchers and scientists working with novel chemical compounds like this compound are at the forefront of drug discovery. A critical aspect of this pioneering work is the adherence to rigorous safety protocols, including the proper disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, a component often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are innovative bifunctional molecules that harness the cell's natural waste disposal system to target and degrade disease-causing proteins.[1][2][3] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. Given their unique mechanism of action, understanding the characteristics of their components, such as E3 ligase ligands, is crucial for safe laboratory practices.
Safety and Hazard Information
According to the Safety Data Sheet (SDS) for E3 ligase Ligand-Linker Conjugates 13, the substance is not classified as a hazardous substance or mixture. This classification is a key determinant for the required disposal procedures. However, it is imperative to handle all laboratory chemicals with caution, as the toxicological properties may not be fully investigated.
Key Safety Data:
| Parameter | Information | Source |
| Product Name | E3 ligase Ligand-Linker Conjugates 13 | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Synonyms | VH032-PEG2-N3; VHL Ligand-Linker Conjugates 6 | |
| Recommended Use | Laboratory chemicals, manufacture of substances |
Standard Operating Procedure for Disposal
Despite its non-hazardous classification, proper disposal procedures should be followed to maintain a safe laboratory environment and comply with institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Waste Collection:
-
Solid Waste: Collect waste this compound solid powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, clearly labeled waste container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with the compound by scrubbing with alcohol.
-
-
Container Sealing and Labeling: Securely seal the waste container. Label the container clearly with the contents ("Waste this compound") and the date of accumulation.
-
Final Disposal: Dispose of the sealed and labeled waste container through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal. Although not classified as hazardous for transport by DOT, IMDG, or IATA, adherence to institutional guidelines is paramount.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, contain the spill using absorbent materials.
-
Clean-up: Absorb the spilled solution with a finely-powdered liquid-binding material. Carefully sweep up any solid material.
-
Decontamination: Decontaminate the spill area thoroughly with alcohol.
-
Disposal: Dispose of all contaminated materials as described in the disposal protocol above.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. This commitment to safety is integral to the responsible advancement of scientific discovery.
References
- 1. PROTACs and Molecular Glues [astrazeneca.com]
- 2. PROTACs And Molecular Glues Rethinking What Is Possible [drugdiscoveryonline.com]
- 3. learningbreeze.com [learningbreeze.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling E3 ligase Ligand 13
Disclaimer: A specific Safety Data Sheet (SDS) for E3 ligase Ligand 13 is not publicly available. The following guidance is based on best practices for handling potent, biologically active small molecules of unknown toxicity and similar research compounds. Researchers, scientists, and drug development professionals should handle this compound with caution and adhere to these guidelines to ensure personal safety and proper management.
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound. This compound is an E3 ubiquitin ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.[1][2][3][4]
Personal Protective Equipment (PPE) and Engineering Controls
Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure. The following PPE and engineering controls are mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles.[5] | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile gloves (minimum 6 mm thickness). Double gloving is recommended. | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. A disposable, back-closing gown is preferred. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of dust or aerosols. |
| Engineering Controls | Chemical fume hood. | All procedures involving the handling of the solid compound or preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Physicochemical and Storage Information
Proper storage is critical to maintain the stability and activity of this compound.
| Property | Information |
| Molecular Formula | C31H34N2O6 |
| Storage Temperature | -20°C |
| Shipping | Blue Ice |
Experimental Protocol: Safe Handling and Disposal
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet and store at -20°C.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
2. Preparation of Stock Solutions:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a designated work area within a fume hood is prepared with absorbent, disposable bench paper.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust. Use dedicated spatulas and weighing boats.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound to avoid splashing.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C as recommended to maintain stability.
3. Handling of Solutions:
-
Always handle solutions of this compound within a chemical fume hood.
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover drains and collect spills with absorbent materials.
-
Cleaning: Clean the affected area thoroughly.
-
Disposal: Dispose of all spill cleanup materials as hazardous waste.
5. Disposal Plan:
-
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
